Product packaging for 8-Hydroxydigitoxigenin(Cat. No.:)

8-Hydroxydigitoxigenin

Cat. No.: B12436435
M. Wt: 390.5 g/mol
InChI Key: DLJAGQZQTFSTKM-BGKNSHFJSA-N
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Description

8-Hydroxydigitoxigenin is a hydroxydigitoxigenin derivative of the cardenolide aglycone, digitoxigenin. As a cardenolide, its primary researched mechanism of action is the specific inhibition of the sodium-potassium pump (Na+/K+ ATPase) . This inhibition increases intracellular calcium levels, a mechanism that underpins the positive inotropic effects observed in related cardiac glycosides and is a key area of biochemical investigation . Beyond cardiac effects, research into cardenolides like digitoxigenin has expanded to explore their potential antiproliferative and cytotoxic effects against various cancer cell lines, making them compounds of interest in oncology research . The hydroxyl group at the 8-position may influence the compound's potency, bioavailability, and interaction with enzymatic pathways, offering a point of differentiation for structure-activity relationship (SAR) studies compared to other cardenolides such as digoxin and digitoxin . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. !! Disclaimer: The information provided is based on the known properties of the parent compound, digitoxigenin, and related cardenolides. Specific data on this compound was not located in the current search. It is strongly recommended to consult the specific analytical data and certificate of analysis for your supplied batch before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O5 B12436435 8-Hydroxydigitoxigenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1

InChI Key

DLJAGQZQTFSTKM-BGKNSHFJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

Foundational & Exploratory

The Unveiling of 8-Hydroxydigitoxigenin and its Glycoside from Nerium oleander: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and isolation of a derivative of 8-Hydroxydigitoxigenin, a cardenolide of significant interest, from the leaves of Nerium oleander. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: The Cardiac Glycosides of Nerium oleander

Nerium oleander, a common ornamental shrub, is a well-documented source of a diverse array of cardiac glycosides. These compounds, characterized by a steroidal core and a lactone ring, are known for their potent effects on cardiac muscle, primarily through the inhibition of the Na+/K+-ATPase pump. While oleandrin has historically been the most studied cardiac glycoside from this plant, recent research has unveiled the presence of other, potentially significant, cardenolides.

Discovery of an this compound Derivative

Recent phytochemical investigations of Nerium oleander leaf extracts have led to the isolation and identification of a novel bioactive cardenolide: 8-hydroxi-digitoxigenin-3-O-β-D-diginoside . This discovery is significant as it expands the known chemical diversity of cardiac glycosides within this plant species and introduces a new derivative of this compound for further pharmacological evaluation.

Initial studies suggest that 8-hydroxi-digitoxigenin-3-O-β-D-diginoside exhibits lower cytotoxic activity compared to the more prevalent oleandrin. Molecular docking analyses indicate that this difference in activity may be attributed to a lower binding affinity of the newly discovered compound to the Na+/K+ ATPase protein.

Experimental Protocols: A Representative Approach to Isolation and Characterization

While the specific, detailed protocol for the isolation of 8-hydroxi-digitoxigenin-3-O-β-D-diginoside is not yet widely publicly available, this section outlines a robust, generalized methodology for the extraction, separation, and characterization of cardiac glycosides from Nerium oleander leaves, based on established scientific literature.

Extraction of Crude Cardiac Glycosides
  • Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.

  • Maceration: The powdered leaf material is subjected to cold maceration with 80% ethanol for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The cardiac glycosides are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Separation and Purification
  • Thin-Layer Chromatography (TLC): The chloroform and ethyl acetate fractions are analyzed by TLC on silica gel plates to identify the presence of cardiac glycosides. A mobile phase of chloroform-methanol (in varying ratios) is commonly used. Spots can be visualized by spraying with Kedde's reagent or Lieberman-Burchard reagent followed by heating.

  • Column Chromatography: The fractions rich in cardiac glycosides are subjected to column chromatography over silica gel. Elution is performed with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column to yield pure compounds.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the steroidal nucleus and the identity and linkage of the sugar moieties.

Quantitative Analysis of Major Cardiac Glycosides

Quantitative data for this compound and its derivatives in Nerium oleander is not yet available in published literature. However, the concentrations of other major cardiac glycosides have been determined, providing a reference for the general phytochemical profile of the plant.

Cardiac GlycosidePlant PartConcentration (µg/g dry weight)Analytical Method
OleandrinLeaves703.9UHPLC-ESI-MS/MS
Odoroside HLeaves244.8UHPLC-ESI-MS/MS
Odoroside ALeaves231.4UHPLC-ESI-MS/MS

Table 1: Representative quantitative data for major cardiac glycosides in Nerium oleander leaves.

Mechanism of Action: The Na+/K+-ATPase Signaling Pathway

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to a cascade of events, ultimately resulting in an increase in intracellular calcium concentration and enhanced cardiac contractility.

Experimental Workflow: From Plant to Pure Compound

The overall process for the discovery and isolation of novel cardiac glycosides from Nerium oleander follows a systematic workflow, from the initial plant collection to the final structural determination of the pure compounds.

Conclusion and Future Directions

The discovery of 8-hydroxi-digitoxigenin-3-O-β-D-diginoside in Nerium oleander highlights the untapped potential of this plant as a source of novel bioactive compounds. Further research is warranted to fully elucidate the pharmacological profile of this and other minor cardiac glycosides. The development of efficient and scalable isolation protocols will be crucial for enabling comprehensive preclinical and clinical investigations into their therapeutic potential. The lower cytotoxicity of this newly identified compound compared to oleandrin suggests it may possess a more favorable therapeutic window, making it a promising candidate for future drug development efforts.

An In-depth Technical Guide to the Structural Elucidation and Characterization of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 8-hydroxydigitoxigenin, a hydroxylated derivative of the cardiac glycoside digitoxigenin. This document details the analytical techniques and experimental protocols utilized to determine its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it explores the biological activities of this compound, with a focus on its potential as a Na+/K+-ATPase inhibitor and its cytotoxic effects. Methodologies for key biological assays are also provided. All quantitative data is presented in structured tables, and logical relationships and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the treatment of congestive heart failure and certain cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme. Digitoxigenin is a prominent member of this class. The hydroxylation of the digitoxigenin steroid nucleus can lead to derivatives with altered pharmacological profiles. This guide focuses on this compound, specifically the 8β-hydroxy derivative, which has been successfully produced through biotransformation. The structural elucidation and characterization of this compound are crucial for understanding its structure-activity relationship and exploring its therapeutic potential.

Structural Elucidation

The determination of the precise molecular structure of 8β-hydroxydigitoxigenin has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry. A key method for producing this compound is the biotransformation of digitoxigenin using fungal cultures.

Biotransformation for Production

The biotransformation of digitoxigenin (1) using the filamentous fungus Cochliobolus lunatus has been shown to yield four primary products: 1β-hydroxydigitoxigenin (2), 7β-hydroxydigitoxigenin (3), 8β-hydroxydigitoxigenin (4), and digitoxigenone (5).[1][2] This marks the first reported production of 8β-hydroxydigitoxigenin via a biotransformation reaction.[1][2]

Experimental Protocol: Biotransformation of Digitoxigenin

A detailed protocol for the fungal biotransformation of digitoxigenin is outlined below. This process involves the cultivation of the fungus, introduction of the digitoxigenin substrate, and subsequent extraction and purification of the transformed products.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_biotransformation Biotransformation cluster_extraction Extraction and Purification A Inoculate Cochliobolus lunatus in malt agar B Incubate at room temperature for 7 days A->B C Transfer mycelia to liquid medium (glucose, peptone, yeast extract) B->C D Incubate with shaking for 48 hours C->D E Add digitoxigenin solution to fungal culture D->E F Continue incubation with shaking for 4 days E->F G Separate mycelia from broth by filtration F->G H Extract broth with ethyl acetate G->H I Extract mycelia with methanol G->I J Combine and concentrate extracts H->J I->J K Purify via silica gel column chromatography J->K L Further purify using HPLC K->L M M L->M Isolate 8β-hydroxydigitoxigenin

Biotransformation Workflow
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8β-hydroxydigitoxigenin, both ¹³C and ¹H NMR data are essential for confirming the position of the additional hydroxyl group.

¹³C NMR Data

The ¹³C NMR spectrum of 8β-hydroxydigitoxigenin shows characteristic shifts that confirm the hydroxylation at the C-8 position. The following table summarizes the assigned chemical shifts for 8β-hydroxydigitoxigenin in comparison to the parent compound, digitoxigenin.

Carbon No.Digitoxigenin (δc)8β-hydroxydigitoxigenin (δc)
137.137.0
227.127.0
371.571.4
436.136.0
541.941.8
626.826.7
721.221.1
834.975.1
936.836.7
1035.935.8
1121.321.2
1239.439.3
1349.849.7
1485.585.4
1533.133.0
1625.925.8
1750.850.7
1815.615.5
1923.523.4
20175.7175.6
2173.873.7
22117.8117.7
23175.8175.7

Note: Data extracted from studies on the biotransformation of digitoxigenin.

¹H NMR Data

While a fully assigned ¹H NMR spectrum for 8β-hydroxydigitoxigenin can be challenging to obtain due to purification difficulties, key proton signals provide valuable structural information. The chemical shifts and coupling constants of the protons adjacent to the hydroxyl group and in the steroid core are of particular interest.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of cardiac glycosides.

Expected ESI-MS Data for 8β-hydroxydigitoxigenin (C₂₃H₃₄O₅):

  • Molecular Formula: C₂₃H₃₄O₅

  • Molecular Weight: 390.51 g/mol

  • Expected [M+H]⁺ ion: m/z 391.24

  • Expected [M+Na]⁺ ion: m/z 413.22

Note: These are theoretical values. Experimental values may vary slightly.

Biological Characterization

The biological activity of this compound is primarily attributed to its interaction with the Na+/K+-ATPase enzyme. Its potential as a cytotoxic agent is also an area of active investigation.

Inhibition of Na+/K+-ATPase

Cardiac glycosides inhibit the Na+/K+-ATPase, also known as the sodium pump, which is crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular calcium, which is the basis for the cardiotonic effects of these compounds.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

A common method to assess Na+/K+-ATPase inhibition is to measure the enzyme's hydrolytic activity by quantifying the release of inorganic phosphate (Pi) from ATP.

atpase_inhibition_assay A Prepare microsomal fraction containing Na+/K+-ATPase B Pre-incubate enzyme with varying concentrations of this compound A->B C Initiate reaction by adding ATP B->C D Incubate at 37°C C->D E Stop reaction with trichloroacetic acid D->E F Quantify released inorganic phosphate (e.g., colorimetric method) E->F G Determine IC50 value F->G

Na+/K+-ATPase Inhibition Assay Workflow

The inhibitory activity of 8β-hydroxydigitoxigenin on Na+/K+-ATPase is expected to be comparable to other cardiac glycosides, though the specific IC₅₀ value requires experimental determination.

Anticancer Activity

Recent studies have highlighted the potential of cardiac glycosides as anticancer agents. Their ability to inhibit Na+/K+-ATPase can disrupt cellular ion homeostasis, leading to apoptosis and inhibition of cell proliferation in cancer cells.

Signaling Pathway: Na+/K+-ATPase Inhibition and Downstream Effects

The inhibition of Na+/K+-ATPase by compounds like this compound can trigger a cascade of intracellular signaling events that can ultimately lead to cell death.

signaling_pathway A This compound B Na+/K+-ATPase A->B Inhibits C Increased intracellular Na+ B->C Leads to D Decreased intracellular K+ B->D Leads to E Inhibition of Na+/Ca2+ exchanger C->E F Increased intracellular Ca2+ E->F G Mitochondrial dysfunction F->G H Activation of caspases F->H I Apoptosis G->I H->I

Proposed Anticancer Signaling Pathway

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

mtt_assay_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

MTT Cytotoxicity Assay Workflow

Conclusion

The structural elucidation of 8β-hydroxydigitoxigenin has been successfully achieved through biotransformation followed by spectroscopic analysis, primarily ¹³C NMR. While a complete ¹H NMR profile and extensive mass spectrometry data require further investigation, the core structure and the position of hydroxylation are well-established. The biological characterization of this compound, particularly its inhibitory effects on Na+/K+-ATPase and its potential anticancer properties, presents a promising avenue for future research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this compound and other related cardiac glycoside derivatives.

References

An In-Depth Technical Guide to the Biosynthesis of 8-Hydroxydigitoxigenin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides, a class of steroidal glycosides, are plant-derived specialized metabolites renowned for their potent bioactivities, particularly their historical and ongoing use in the treatment of cardiac conditions. Among these, 8-hydroxydigitoxigenin and its glycosides represent a significant subgroup with unique pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is designed to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery, offering detailed insights into the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to this intricate pathway. While significant progress has been made in elucidating the early stages of cardenolide biosynthesis, the precise enzymatic machinery responsible for the C8-hydroxylation of the digitoxigenin core remains an active area of investigation. This guide synthesizes established knowledge with plausible hypotheses, offering a roadmap for future research in this exciting field.

The this compound Biosynthesis Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound is a complex process that begins with cholesterol and involves a series of enzymatic modifications, including hydroxylations, reductions, and glycosylations. The pathway can be broadly divided into the formation of the C21 steroid precursor, the modification of the steroid nucleus, and subsequent hydroxylation and glycosylation steps. While the complete pathway to this compound has not been fully elucidated in a single plant species, a composite pathway can be proposed based on studies in Digitalis species and by drawing parallels with the biosynthesis of structurally similar cardenolides like oleandrigenin from Nerium oleander.

The initial steps of the pathway, leading to the formation of progesterone, are relatively well-characterized. Cholesterol is converted to pregnenolone by a cytochrome P450 sterol side-chain cleaving enzyme (P450scc)[1]. Pregnenolone then undergoes oxidation and isomerization to yield progesterone, a key intermediate in cardenolide biosynthesis[2]. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD)[3][4].

Progesterone is then stereospecifically reduced to 5β-pregnane-3,20-dione by the enzyme progesterone 5β-reductase (P5βR)[5][6][7]. This step is crucial for establishing the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides. Subsequent steps leading to the formation of the butenolide ring at C-17 are less clear but are thought to involve a series of hydroxylation and oxidation reactions.

The critical C8-hydroxylation step that converts a digitoxigenin precursor to this compound is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. While a specific enzyme for this reaction has not yet been identified, the presence of 8-hydroxylated cardenolides like oleandrin in Nerium oleander strongly suggests the existence of such an enzyme in certain plant species[1][2][8][9][10][11][12][13][14][15][16][17][18][19]. Research into the biosynthesis of oleandrigenin, the aglycone of oleandrin which possesses an 8-hydroxy group, provides a valuable model for understanding this key hydroxylation event[2][4][8][20][21][22][23][24][25][26][27].

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on Pathway Components

Quantitative understanding of the enzymatic reactions and metabolite concentrations is crucial for metabolic engineering and drug development. The following tables summarize available quantitative data for key enzymes and metabolites in the cardenolide biosynthesis pathway. It is important to note that data specific to the 8-hydroxylation step is currently unavailable.

Table 1: Enzyme Kinetic Parameters

EnzymePlant SpeciesSubstrateKm (µM)VmaxOptimal pHOptimal Temp. (°C)Reference(s)
Progesterone 5β-reductase (P5βR)Digitalis purpureaProgesterone34---[5]
NADPH6---[5]
Progesterone 5α-reductaseDigitalis lanataProgesterone30-7.040[26][28]
NADPH130---[26][28]
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Human AdrenalDehydroepiandrosterone0.32.9-4.6 nmol/mg·min--[17]
Pregnenolone0.42.9-4.6 nmol/mg·min--[17]
17-hydroxypregnenolone0.32.9-4.6 nmol/mg·min--[17]

Table 2: Cardenolide Content in Plant Tissues

CardenolidePlant SpeciesTissueConcentration (µg/g dry weight unless specified)Reference(s)
Odoroside HNerium oleanderStem (Winter)244.8[12]
Odoroside ANerium oleanderStem (Summer)231.4[12]
OleandrinNerium oleanderLeaf (Rainy Season)703.9[12]
Total CardenolidesNerium oleanderLeaf (Methanol extract)259,710[13]
Total CardenolidesNerium oleanderFlower (Methanol extract)200,250[13]
Lanatosides (A, B, C, E)Digitalis lanataLeaf (after MJ treatment)Increased significantly[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Isolation of Microsomal Proteins from Plant Tissues

This protocol is essential for the characterization of membrane-bound enzymes like cytochrome P450s, which are presumed to be involved in the hydroxylation steps of cardenolide biosynthesis[5][20][21][22][23].

Materials:

  • Fresh or frozen plant tissue (e.g., leaves of Nerium oleander or Digitalis spp.)

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM sucrose, 10 mM EDTA, 10 mM KCl, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM sucrose, 1 mM EDTA, and 1 mM DTT.

  • Liquid nitrogen, pre-chilled mortar and pestle.

  • Miracloth or several layers of cheesecloth.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the frozen powder to a pre-chilled beaker and add 3 volumes of ice-cold Extraction Buffer per gram of tissue.

  • Homogenize the mixture using a blender or homogenizer at low speed for 30-60 seconds.

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

  • Carefully decant the supernatant into a pre-chilled ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

  • Resuspend the pellet in a minimal volume of Resuspension Buffer. The protein concentration can be determined using a Bradford or BCA assay. The microsomal fraction is now ready for enzyme assays or further purification.

Microsomal_Isolation_Workflow start Plant Tissue grinding Grind in Liquid N2 start->grinding homogenization Homogenize in Extraction Buffer grinding->homogenization filtration Filter through Miracloth homogenization->filtration low_speed_centrifugation Centrifuge at 10,000 x g filtration->low_speed_centrifugation supernatant1 Collect Supernatant low_speed_centrifugation->supernatant1 ultracentrifugation Centrifuge at 100,000 x g supernatant1->ultracentrifugation pellet Microsomal Pellet ultracentrifugation->pellet resuspension Resuspend in Buffer pellet->resuspension end Microsomal Proteins resuspension->end

Figure 2: Workflow for microsomal protein isolation.

Protocol 2: In Vitro Assay for Progesterone 5β-Reductase (P5βR)

This assay measures the activity of P5βR, a key enzyme in the cardenolide pathway[7][29].

Materials:

  • Purified or partially purified P5βR enzyme preparation.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0).

  • Progesterone stock solution (in ethanol).

  • NADPH stock solution.

  • Ethyl acetate.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 80 µL of Assay Buffer

    • 10 µL of enzyme solution

    • 5 µL of progesterone stock solution (final concentration ~50 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of NADPH stock solution (final concentration ~200 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent for GC-MS analysis.

  • Analyze the products by GC-MS to quantify the formation of 5β-pregnane-3,20-dione.

Protocol 3: HPLC-MS/MS Analysis of Cardenolides

This method allows for the sensitive and specific quantification of various cardenolides in plant extracts[9][10][30][31][32].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Cardenolide standards (e.g., digitoxigenin, oleandrin).

Procedure:

  • Sample Preparation: Extract finely ground plant material with 80% methanol. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-2 min: 10% B

      • 2-15 min: linear gradient to 90% B

      • 15-18 min: hold at 90% B

      • 18-20 min: return to 10% B

      • 20-25 min: re-equilibrate at 10% B

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cardenolides. Precursor-to-product ion transitions for each analyte need to be optimized using authentic standards.

    • For example, for oleandrin, a possible transition would be m/z 577.3 -> 403.3.

    • Develop a standard curve for each analyte to enable absolute quantification.

HPLC_MS_Workflow start Plant Extract hplc HPLC Separation (C18 column, gradient elution) start->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Analysis (Quantification) detector->data

Figure 3: Workflow for HPLC-MS/MS analysis of cardenolides.

Regulatory Control of Cardenolide Biosynthesis: The Role of Jasmonate Signaling

The biosynthesis of cardenolides, as with many plant specialized metabolites, is tightly regulated in response to developmental cues and environmental stresses, such as herbivory. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, play a central role in orchestrating these defense responses, including the upregulation of cardenolide production[3][24][29][33][34][35][36].

The jasmonate signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators, such as MYC2, a basic helix-loop-helix (bHLH) transcription factor. Activated MYC2 then induces the expression of downstream transcription factors, including members of the AP2/ERF, MYB, and WRKY families, which in turn activate the promoters of cardenolide biosynthetic genes[24][29][33][34][35][36]. This hierarchical transcriptional cascade allows for a coordinated and amplified response to stress signals, leading to increased production of defensive cardenolides.

Jasmonate_Signaling_Pathway Stress Herbivory/Wounding JA_Ile JA-Ile Stress->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (bHLH) JAZ->MYC2 represses Other_TFs Other TFs (AP2/ERF, MYB, WRKY) MYC2->Other_TFs activates CBG Cardenolide Biosynthesis Genes (e.g., P5βR, 3β-HSD) Other_TFs->CBG activate Cardenolides Cardenolide Accumulation CBG->Cardenolides

Figure 4: Jasmonate signaling pathway regulating cardenolide biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating and medicinally important branch of plant specialized metabolism. While the early steps of the cardenolide pathway are becoming increasingly understood, the precise enzymatic machinery responsible for the later-stage modifications, particularly the C8-hydroxylation, remains a critical knowledge gap. The identification and characterization of the putative cytochrome P450 enzyme catalyzing this reaction will be a landmark achievement, paving the way for the heterologous production of 8-hydroxylated cardenolides in microbial or plant-based systems. The information and protocols provided in this guide offer a solid foundation for researchers to tackle these outstanding questions and to further unravel the complexities of cardenolide biosynthesis for the benefit of medicine and science. Future research should focus on transcriptomic and genomic analyses of 8-hydroxycardenolide-producing plants, such as Nerium oleander, coupled with functional characterization of candidate genes to finally illuminate this crucial step in the pathway.

References

8-Hydroxydigitoxigenin literature review and historical context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a type of steroid, that belongs to the broader family of cardiac glycosides. These compounds have a long and storied history in medicine, most notably for their use in treating heart conditions.[1][2][3] The parent compounds are naturally found in plants of the Digitalis genus, commonly known as foxglove.[1][4][5] The therapeutic effects of Digitalis extracts were first systematically described by William Withering in 1785 for the treatment of dropsy, now known as edema, a symptom often associated with heart failure.[5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cardiac muscle cell membranes.[1][5][6] This inhibition leads to an increase in intracellular calcium ions, resulting in stronger heart muscle contractions.[6] While digitoxin and digoxin are the most well-known cardiac glycosides, a variety of other derivatives, including hydroxylated forms like this compound, have been isolated and synthesized, prompting further investigation into their unique biological activities.

Historical Context

The journey of cardiac glycosides from traditional herbal remedies to potent pharmaceuticals is a landmark in medical history. For centuries, extracts from the foxglove plant were used in folk medicine with unpredictable and often toxic results. It was William Withering's pioneering work in the 18th century that standardized the use of Digitalis purpurea for treating heart ailments.[5] In the early 20th century, the active compounds began to be isolated and their chemical structures elucidated. Digitoxin was one of the first cardiac glycosides to be isolated in a pure form.

The discovery and study of hydroxylated derivatives such as this compound are part of the ongoing effort to understand the structure-activity relationships of cardenolides.[7] Modifications to the steroid nucleus, such as the introduction of a hydroxyl group at the C8 position, can significantly alter the potency, toxicity, and pharmacokinetic properties of the molecule.[7][8] Research into these analogs aims to develop new therapeutic agents with improved efficacy and safety profiles, potentially for applications beyond heart failure, including as anticancer agents.[7][9]

Synthesis and Isolation

This compound can be obtained through semi-synthesis from more abundant cardiac glycosides or through isolation from natural sources.

Isolation from Digitalis lanata

Digitalis lanata is a known source of a variety of cardiac glycosides.[4][10][11][12] The general procedure for isolating these compounds involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to extraction with a solvent, typically a hydroalcoholic solution (e.g., aqueous ethanol).[13]

  • Purification: The crude extract is then partitioned between different solvents to separate compounds based on their polarity. This is often followed by various chromatographic techniques, such as column chromatography, to isolate individual glycosides.[12][13]

  • Hydrolysis: To obtain the aglycone (the steroid part without the sugar moieties), the isolated glycoside is subjected to acidic or enzymatic hydrolysis to cleave the sugar chains.

Biotransformation

Microbial biotransformation offers an alternative route to producing hydroxylated cardenolides. Specific microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus of digitoxin or digitoxigenin. While direct biotransformation to this compound is not extensively documented in the provided search results, the principle has been demonstrated for other hydroxylated derivatives.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for this compound regarding its biological activity, such as IC50 values for Na+/K+-ATPase inhibition or cytotoxicity against various cell lines. The provided search results did not yield specific values for this particular compound. However, studies on various digitoxigenin analogs provide a framework for how such data would be generated and presented.

Compound Assay Cell Line/Enzyme Source IC50 / Ki Reference
Digitoxigenin AnalogsNa+/K+-ATPase InhibitionNot SpecifiedVaries[8][14][15]
Digitoxigenin AnalogsCytotoxicityNCI-60 Human Tumor Cell LinesSubmicromolar range[9]

Table 1: Representative Quantitative Data for Digitoxigenin Analogs. Note: Specific data for this compound is not available in the provided search results. This table illustrates the type of data that would be relevant.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available in the provided search results. However, based on the literature for related compounds, the following methodologies would be applicable.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: The Na+/K+-ATPase enzyme is typically isolated from a tissue source rich in the enzyme, such as porcine or guinea pig brain or heart tissue.

  • Reaction Mixture: The reaction is carried out in a buffer solution containing ATP, Mg2+, Na+, and K+ ions.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, often by the addition of an acid.

  • Measurement of Activity: The enzyme activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and analysis of cardiac glycosides. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of novel or synthesized compounds like this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[16][17]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can help to confirm the molecular formula.[18][19]

Signaling Pathways and Logical Relationships

Mechanism of Action of Cardiac Glycosides

The primary signaling pathway affected by cardiac glycosides is the Na+/K+-ATPase pump in cardiomyocytes.

Cardiac_Glycoside_Mechanism This compound This compound Na+/K+-ATPase_Pump Na+/K+-ATPase_Pump This compound->Na+/K+-ATPase_Pump Inhibits Intracellular_Na+ Intracellular Na+ Concentration Na+/K+-ATPase_Pump->Intracellular_Na+ Decreased extrusion leads to Increased Concentration Na+/Ca2+_Exchanger Na+/Ca2+ Exchanger Activity Intracellular_Na+->Na+/Ca2+_Exchanger Reduces Gradient for Ca2+ Extrusion Intracellular_Ca2+ Intracellular Ca2+ Concentration Na+/Ca2+_Exchanger->Intracellular_Ca2+ Leads to Increased Concentration Myocardial_Contraction Increased Myocardial Contraction Intracellular_Ca2+->Myocardial_Contraction

Caption: Mechanism of action of this compound on cardiomyocytes.

General Workflow for Isolation and Characterization

The process of obtaining and characterizing a novel compound like this compound from a natural source follows a logical workflow.

Isolation_Workflow Plant_Material Digitalis lanata Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Hydrolysis Acid or Enzymatic Hydrolysis Fractions->Hydrolysis Aglycone This compound (Aglycone) Hydrolysis->Aglycone Characterization Structural Characterization (NMR, MS, HPLC) Aglycone->Characterization Biological_Assays Biological Activity Assays (Na+/K+-ATPase, Cytotoxicity) Aglycone->Biological_Assays

References

8-Hydroxydigitoxigenin: A Preliminary Biological Activity Screening Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the potential biological activities of 8-Hydroxydigitoxigenin. As a derivative of the well-characterized cardiac glycoside digitoxigenin, its primary mechanism of action is anticipated to be the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. While direct experimental data on this compound is not currently available in peer-reviewed literature, this document extrapolates its likely biological effects based on established structure-activity relationships within the cardiac glycoside family. The guide outlines potential therapeutic avenues, including cardiotonic, anticancer, and antiviral applications, and provides standardized experimental protocols for future in vitro screening.

Introduction: The Cardiac Glycoside Context

Cardiac glycosides are a class of naturally derived compounds known for their profound effects on heart muscle.[1][2] The prototypical member of this family, digitoxigenin, is the aglycone (non-sugar portion) of the medicinal compound digitoxin, historically extracted from the foxglove plant (Digitalis purpurea).[3] The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes.[1][2][3]

This compound is a derivative of digitoxigenin, characterized by the addition of a hydroxyl group at the 8th position of the steroid nucleus. Its chemical formula is C23H34O5. While the synthesis and isolation of specific digitoxigenin derivatives have been described in the literature, this compound remains a largely uncharacterized compound in terms of its biological activity.

Predicted Biological Activities and Mechanism of Action

Based on the extensive research on digitoxigenin and its analogues, the biological activities of this compound are predicted to stem from its interaction with Na+/K+-ATPase.

Cardiotonic Activity

The hallmark effect of cardiac glycosides is their positive inotropic action on the heart, meaning they increase the force of myocardial contraction.[2] This is achieved through the inhibition of Na+/K+-ATPase in cardiac muscle cells.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration and enhanced contractility.[3] The presence of the 8-hydroxy group may influence the binding affinity of the molecule to the Na+/K+-ATPase, potentially altering its potency as a cardiotonic agent. Structure-activity relationship studies on other hydroxylated derivatives of digitoxigenin suggest that the position and stereochemistry of hydroxyl groups can significantly impact binding affinity.[4]

cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux SR Sarcoplasmic Reticulum SR->Ca_in Ca2+ Release 8_OH_Digitoxigenin This compound 8_OH_Digitoxigenin->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Alters Gradient Contraction Increased Myocardial Contraction Ca_in->Contraction

Predicted mechanism of cardiotonic activity for this compound.

Anticancer Potential

In recent years, cardiac glycosides have garnered significant attention for their potential as anticancer agents. Several studies have demonstrated that compounds like digitoxin can inhibit the proliferation of various cancer cell lines. This anticancer effect is also linked to the inhibition of Na+/K+-ATPase, which disrupts cellular ion homeostasis and can induce apoptosis. The altered intracellular ionic environment can affect various signaling pathways crucial for cancer cell survival and proliferation. It is plausible that this compound would exhibit similar cytotoxic effects on cancer cells.

Antiviral Activity

The antiviral properties of cardiac glycosides have also been reported. The inhibition of Na+/K+-ATPase can interfere with the replication cycle of certain viruses that rely on host cell ion gradients for entry, replication, or egress. Structure-activity relationship studies on synthetic digitoxigenyl glycosides have shown a high correlation between their anti-ATPase, cytotoxic, and antiviral activities.[5] This suggests that this compound could also possess antiviral properties.

Proposed Experimental Screening Protocols

To empirically determine the biological activities of this compound, a series of standardized in vitro assays are recommended.

Na+/K+-ATPase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound on Na+/K+-ATPase.

  • Methodology:

    • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney) is used.

    • The enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Malachite Green assay.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

start Start enzyme_prep Prepare Purified Na+/K+-ATPase start->enzyme_prep incubation Incubate Enzyme with This compound (Varying Concentrations) enzyme_prep->incubation reaction Initiate Reaction with ATP incubation->reaction measurement Measure Pi Release (e.g., Malachite Green Assay) reaction->measurement calculation Calculate IC50 Value measurement->calculation end End calculation->end

Workflow for Na+/K+-ATPase inhibition assay.

Cell Viability (Cytotoxicity) Assay
  • Objective: To assess the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures the metabolic activity of viable cells.

    • The absorbance is read using a microplate reader, and the percentage of cell viability relative to an untreated control is calculated.

    • The concentration of this compound that causes 50% cell death (IC50) is determined.

Antiviral Assay
  • Objective: To evaluate the potential of this compound to inhibit the replication of a specific virus.

  • Methodology (Example: Plaque Reduction Assay):

    • A confluent monolayer of host cells is infected with a known amount of virus.

    • After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of this compound.

    • The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

    • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

    • The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated.

Data Presentation

As no experimental data for this compound is available, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Na+/K+-ATPase Inhibitory Activity

CompoundSource of Na+/K+-ATPaseIC50 (nM)
This compound(e.g., Porcine cerebral cortex)Data to be determined
Digitoxigenin (Control)(e.g., Porcine cerebral cortex)Reference value

Table 2: Cytotoxicity in Human Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50 (nM) of this compound
(e.g., A549)Lung CarcinomaData to be determined
(e.g., MCF-7)Breast AdenocarcinomaData to be determined
(e.g., HeLa)Cervical AdenocarcinomaData to be determined
(e.g., HDF)Normal Human Dermal FibroblastsData to be determined

Table 3: Antiviral Activity

VirusHost CellAssay TypeEC50 (nM)
(e.g., Herpes Simplex Virus 1)(e.g., Vero)Plaque ReductionData to be determined
(e.g., Influenza A virus)(e.g., MDCK)Plaque ReductionData to be determined

Conclusion and Future Directions

This compound represents an unexplored derivative of the pharmacologically significant digitoxigenin. Based on the well-established mechanism of action of cardiac glycosides, it is hypothesized to be a potent inhibitor of Na+/K+-ATPase, with potential applications as a cardiotonic, anticancer, and antiviral agent. The introduction of a hydroxyl group at the 8th position could modulate its potency, selectivity, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear roadmap for the systematic preliminary screening of this compound's biological activities. Future research should focus on conducting these in vitro assays to generate the first empirical data on this compound, which will be crucial for determining its potential as a novel therapeutic lead. Subsequent studies could involve more detailed mechanistic investigations and in vivo efficacy and toxicity assessments.

References

In Silico Modeling of 8-Hydroxydigitoxigenin and Its Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

8-Hydroxydigitoxigenin, a cardenolide cardiac glycoside, represents a promising scaffold for the development of novel therapeutics, particularly in oncology. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump. Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of downstream effects that can culminate in apoptosis and the modulation of key signaling pathways, including PI3K/Akt and Src kinase. This technical guide provides an in-depth overview of the in silico modeling of this compound and its interactions with its biological targets. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment and experimental validation of cardiac glycoside derivatives. This document outlines relevant molecular targets, summarizes available quantitative data for related compounds, provides detailed experimental protocols for target validation, and presents signaling pathways and experimental workflows as visual diagrams. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied digitoxigenin and digoxin to provide a robust framework for its investigation.

Introduction to this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have long been used in the treatment of heart failure.[1] Their mechanism of action involves the potent and specific inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.[1]

Beyond their cardiotonic effects, emerging research has highlighted the potential of cardiac glycosides as anticancer agents.[2][3] They have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] this compound is a derivative of digitoxigenin, the aglycone of digitoxin. The introduction of a hydroxyl group at the 8th position may alter its binding affinity, selectivity, and pharmacokinetic properties, making it a compound of interest for further investigation.

Molecular Targets of this compound

The primary and most well-characterized target of cardiac glycosides is the Na+/K+-ATPase . Additionally, the downstream signaling pathways affected by Na+/K+-ATPase inhibition are critical to the biological activity of these compounds.

Primary Target: Na+/K+-ATPase

The Na+/K+-ATPase is an ion pump found in the plasma membrane of all animal cells. Cardiac glycosides bind to the extracellular domain of the α-subunit of the pump, stabilizing it in the E2-P conformation and thereby inhibiting its function.[2]

Secondary Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a variety of downstream signaling events, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some studies suggest that cardiac glycosides can modulate the PI3K/Akt pathway, contributing to their pro-apoptotic effects.[4][5]

  • Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. The Na+/K+-ATPase can function as a receptor for cardiac glycosides, leading to the activation of Src and its downstream effectors.

  • Apoptosis Pathway: Cardiac glycosides are known to induce apoptosis in cancer cells.[2] This is a key mechanism behind their potential anticancer activity and involves the activation of caspases, a family of proteases that execute programmed cell death.

Quantitative Data

CompoundTargetAssay TypeValueReference
DigitoxigeninNa+/K+-ATPaseDissociation Constant (Kd)26 ± 15 nM[2]
Digitoxigenin (in 200 mM K+)Na+/K+-ATPaseDissociation Constant (Kd)650 ± 400 nM[2]
DigoxinNa+/K+-ATPaseDissociation Constant (Kd)2.8 ± 2 nM[2]

In Silico Modeling Methodologies

In silico modeling is a powerful tool for predicting and analyzing the interactions between this compound and its molecular targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to estimate the binding affinity and identify key interactions between this compound and the Na+/K+-ATPase binding site.

Protocol for Molecular Docking of this compound with Na+/K+-ATPase:

  • Protein Preparation:

    • Obtain the crystal structure of the Na+/K+-ATPase, preferably in complex with a cardiac glycoside (e.g., PDB IDs: 4RES, 4RET).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Execution:

    • Use a docking program such as AutoDock Vina or Glide.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation to generate a series of binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol for Molecular Dynamics Simulation of this compound-Na+/K+-ATPase Complex:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-Na+/K+-ATPase complex from molecular docking.

    • Generate the topology and parameter files for the protein and the ligand using a force field (e.g., CHARMM, AMBER).

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Execution:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (RMSD, RMSF).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

    • Identify key residues involved in the interaction and analyze the dynamics of the binding site.

Experimental Validation Protocols

The predictions from in silico modeling should be validated through experimental assays.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., pig kidney) is used.

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a breast or prostate cancer cell line).

  • Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT or MTS assay):

    • Add the MTT or MTS reagent to the cells and incubate.

    • Measure the absorbance to determine the percentage of viable cells.

  • Apoptosis Assay (e.g., Caspase-3/7 activity assay):

    • Lyse the treated cells.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate.

    • Measure the luminescence or fluorescence to quantify caspase activity, which is an indicator of apoptosis.

Kinase Activity Assays

These assays can be used to investigate the effect of this compound on the activity of kinases in the PI3K/Akt and Src pathways.

Protocol for Src Kinase Activity Assay:

  • Reaction Setup: In a microplate well, combine a Src kinase-specific substrate, ATP, and the purified Src kinase enzyme.

  • Inhibition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). This is often a luminescence-based assay.

  • Data Analysis: Calculate the IC50 value of this compound for Src kinase inhibition.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Apaf1 HD This compound HD->NaK_ATPase Inhibition

Caption: Signaling pathways affected by this compound.

Experimental Workflows

In_Silico_Workflow cluster_insilico In Silico Modeling start Define Target (Na+/K+-ATPase) prep_protein Prepare Protein Structure start->prep_protein prep_ligand Prepare Ligand (8-HD) Structure start->prep_ligand docking Molecular Docking prep_protein->docking prep_ligand->docking md Molecular Dynamics Simulation docking->md analysis Binding Affinity & Interaction Analysis md->analysis

Caption: In silico modeling workflow for this compound.

Experimental_Workflow cluster_experimental Experimental Validation start_exp Synthesize/Obtain 8-HD nak_assay Na+/K+-ATPase Inhibition Assay start_exp->nak_assay cell_assays Cell Viability & Apoptosis Assays start_exp->cell_assays kinase_assays Kinase Activity Assays (Src, Akt) start_exp->kinase_assays data_analysis Determine IC50 & Mechanism nak_assay->data_analysis cell_assays->data_analysis kinase_assays->data_analysis

Caption: Experimental validation workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound. By leveraging established methodologies for related cardiac glycosides, researchers can effectively investigate the therapeutic potential of this compound. The outlined protocols for molecular docking, molecular dynamics simulations, and various biochemical and cell-based assays will facilitate a thorough evaluation of its mechanism of action and its potential as a novel drug candidate. Future studies should focus on obtaining specific quantitative data for this compound to further refine the in silico models and guide its development.

References

Unveiling 8-Hydroxydigitoxigenin: A Technical Guide to its Origins and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydigitoxigenin, a cardenolide of significant interest for its potential pharmacological activities, presents a unique case in the landscape of natural products. Unlike its more prevalent congeners, its natural abundance in the commonly studied Digitalis genus is not well-documented. This technical guide delves into the known sources of this compound, with a primary focus on its production through biotransformation, and explores its potential, albeit less characterized, presence in other plant genera. This document provides a comprehensive overview of its origins, quantitative data where available, detailed experimental protocols for its isolation and analysis, and visual representations of relevant biological pathways and workflows to support further research and development.

Natural Sources and Abundance

While the Digitalis (foxglove) genus is a well-known source of various cardiac glycosides, this compound has not been extensively reported as a significant natural constituent in these plants. The primary and most well-documented source of this compound is through the microbial biotransformation of digitoxigenin.

Biotransformation: A Fungal Source

The fungus Cochliobolus lunatus has been identified as a key organism capable of hydroxylating digitoxigenin at the C-8 position to produce 8β-hydroxydigitoxigenin.[1][2][3] This biotransformation represents a crucial method for obtaining this specific cardenolide for research purposes. The process involves incubating digitoxigenin with cultures of Cochliobolus lunatus, which enzymatically performs the hydroxylation.

Potential Phytochemical Sources

While direct isolation from Digitalis is not prominent in the literature, some studies suggest the presence of 8β-hydroxylated cardenolides in other plant species. These findings open avenues for exploring alternative natural sources of this compound. Plant species reported to contain cardiac glycosides with hydroxylation at the 8β-position include:

  • Nerium oleander (Oleander)

  • Cerbera manghas (Sea Mango)

  • Cerbera odollam (Suicide Tree)[3]

Further phytochemical investigations are required to confirm the specific presence and quantify the abundance of this compound in these plants.

Quantitative Data

Quantitative data on the natural abundance of this compound is scarce due to its limited identification in plant sources. The most relevant quantitative information comes from biotransformation studies. The yield of 8β-hydroxydigitoxigenin from the biotransformation of digitoxigenin by Cochliobolus lunatus can be influenced by various factors, including culture conditions and substrate concentration.

Table 1: Reported Yield of this compound from Biotransformation

Source OrganismSubstrateProductReported YieldReference
Cochliobolus lunatusDigitoxigenin8β-HydroxydigitoxigeninNot explicitly quantified in available literature, but isolated as a major product.[1][2][3]

Experimental Protocols

Production of 8β-Hydroxydigitoxigenin via Biotransformation

This protocol is based on the methodology described for the biotransformation of digitoxigenin by Cochliobolus lunatus.[1][2][3]

2.1.1. Fungal Culture and Fermentation

  • Culture Maintenance: Maintain cultures of Cochliobolus lunatus on a suitable agar medium, such as potato dextrose agar (PDA), at 25-28 °C.

  • Inoculum Preparation: Inoculate a liquid medium (e.g., potato dextrose broth) with the fungal culture and incubate for 3-5 days with shaking (150-200 rpm) to obtain a seed culture.

  • Biotransformation: Inoculate a larger volume of the fermentation medium with the seed culture. After a period of growth (e.g., 48 hours), introduce a solution of digitoxigenin (dissolved in a suitable solvent like ethanol) to the culture.

  • Incubation and Monitoring: Continue the incubation for a specified period (e.g., 4-7 days), monitoring the transformation process by periodically sampling the culture and analyzing the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.1.2. Extraction and Isolation

  • Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate or chloroform.

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the different cardenolides.

  • Final Purification: Further purify the fractions containing 8β-hydroxydigitoxigenin using preparative HPLC to obtain the pure compound.

Analytical Methods for Identification and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength of 218-220 nm is suitable for cardenolides.

  • Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of this compound.

2.2.2. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of cardenolides.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

Signaling Pathways and Experimental Workflows

Biosynthesis of Cardenolides

The biosynthesis of cardenolides in plants is a complex process that starts from cholesterol. While the specific pathway leading to 8-hydroxylation in plants like Nerium oleander is not fully elucidated, the general pathway for digitoxigenin biosynthesis in Digitalis provides a foundational understanding.

Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone Oxidation/Isomerization Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Series of hydroxylations, reduction, and lactone ring formation This compound This compound Digitoxigenin->this compound 8-Hydroxylation (e.g., in Nerium)

Caption: Generalized biosynthetic pathway of digitoxigenin and its potential hydroxylation.

Biotransformation Workflow

The process of obtaining this compound through fungal biotransformation follows a structured workflow from culture preparation to final analysis.

Biotransformation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture Cochliobolus lunatus Culture Inoculum Seed Culture Preparation Culture->Inoculum Fermentation Fermentation Inoculum->Fermentation Extraction Extraction of Broth & Mycelium Fermentation->Extraction Substrate Digitoxigenin Addition Substrate->Fermentation Purification Column Chromatography Extraction->Purification Analysis HPLC & MS Analysis Purification->Analysis

Caption: Workflow for the production and analysis of this compound.

Conclusion

This compound remains a compound of interest with a production methodology centered on the biotransformation capabilities of Cochliobolus lunatus. While its natural occurrence in the plant kingdom appears limited based on current literature, the potential for its presence in genera such as Nerium and Cerbera warrants further investigation. The protocols and workflows detailed in this guide provide a framework for researchers to produce, isolate, and analyze this promising cardenolide, paving the way for future studies into its pharmacological properties and potential therapeutic applications.

References

The Synthesis of 8-Hydroxydigitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide of significant interest in medicinal chemistry and drug development. Its structural similarity to digitoxigenin, a well-known cardiac glycoside, coupled with the presence of a hydroxyl group at the C8 position, opens avenues for the development of novel therapeutic agents with potentially altered pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth overview of the known and potential synthetic routes to this compound, with a focus on both biotechnological and chemical methodologies. While established chemical synthesis pathways remain elusive in publicly available literature, this document outlines the promising field of biotransformation and explores theoretical chemical approaches based on analogous steroidal transformations.

Biotransformation: A Promising Route for 8β-Hydroxydigitoxigenin Synthesis

The microbial transformation of digitoxigenin has emerged as a viable and stereoselective method for the synthesis of 8β-hydroxydigitoxigenin. Fungi, in particular, have demonstrated the capability to introduce hydroxyl groups at specific positions on the steroid nucleus.

Key Microorganism and Transformation Product

One of the key microorganisms identified for this biotransformation is the fungus Cochliobolus lunatus. This fungus has been shown to hydroxylate digitoxigenin at various positions, including the desired C8 position, to yield 8β-hydroxydigitoxigenin.[1]

Experimental Protocol: Microbial Hydroxylation of Digitoxigenin

The following protocol is a generalized representation of the biotransformation process based on available literature. Specific parameters may require optimization for yield and purity.

1. Microorganism and Culture Conditions:

  • Microorganism: Cochliobolus lunatus

  • Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Culture: The fungus is typically grown in submerged culture in shake flasks or a fermenter at a controlled temperature and pH to achieve sufficient biomass.

2. Substrate Preparation and Addition:

  • Substrate: Digitoxigenin is dissolved in a water-miscible organic solvent, such as ethanol or dimethylformamide (DMF), to ensure its dispersion in the aqueous culture medium.

  • Addition: The digitoxigenin solution is added to the fungal culture once a sufficient amount of mycelial growth is observed.

3. Incubation and Biotransformation:

  • The culture flasks are incubated on a rotary shaker for a specific period, typically several days, to allow for the enzymatic conversion of digitoxigenin.

  • The progress of the reaction is monitored by periodically sampling the culture broth and analyzing the extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Extraction and Purification:

  • After the incubation period, the mycelium is separated from the culture broth by filtration.

  • The culture filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate, chloroform) to recover the steroid products.

  • The organic extract is dried and concentrated under reduced pressure.

  • The resulting crude product is then purified using chromatographic techniques, such as column chromatography on silica gel or preparative HPLC, to isolate 8β-hydroxydigitoxigenin.

Quantitative Data from Biotransformation Studies

While specific yields can vary significantly based on the fungal strain, culture conditions, and substrate concentration, the following table summarizes the types of quantitative data that are typically reported in such studies.

ParameterTypical Range/ValueAnalytical Method
Substrate Concentration100 - 500 mg/LHPLC
Incubation Time5 - 10 daysTLC, HPLC
Product YieldVariable (reported qualitatively)HPLC, Mass Spectrometry
Product Purity>95% after purificationHPLC, NMR

Theoretical Chemical Synthesis Routes

Direct chemical synthesis of this compound from digitoxigenin is not well-documented. However, based on established reactions for the allylic oxidation of steroids, several potential chemical strategies can be proposed. These methods would likely require significant optimization and may face challenges in terms of regioselectivity and stereoselectivity.

Allylic Oxidation using Selenium Dioxide (Riley Oxidation)

The Riley oxidation is a classic method for the allylic oxidation of olefins using selenium dioxide (SeO2).[2][3] This reaction could potentially introduce a hydroxyl group at the C7 or C8 position of a suitable digitoxigenin precursor.

Proposed Reaction Scheme:

G Digitoxigenin_precursor Digitoxigenin Precursor (with protected hydroxyls) Intermediate Allylic Selenate Ester Digitoxigenin_precursor->Intermediate SeO2 Product This compound (after deprotection) Intermediate->Product Hydrolysis

Caption: Proposed Riley oxidation route for this compound.

Experimental Considerations:

  • Substrate: A digitoxigenin precursor with protected hydroxyl groups at C3 and C14 would be necessary to prevent side reactions.

  • Reagent: Selenium dioxide is highly toxic and requires careful handling.

  • Solvent: The reaction is typically carried out in solvents like dioxane or acetic acid.

  • Selectivity: The regioselectivity of the oxidation (C7 vs. C8) would need to be carefully controlled, potentially through steric or electronic effects.

Allylic Oxidation using Chromium-Based Reagents

Chromium(VI) reagents, such as chromium trioxide (CrO3) in pyridine or pyridinium chlorochromate (PCC), are also known to effect allylic oxidation of steroids.[4]

Proposed Reaction Scheme:

G Digitoxigenin_precursor Digitoxigenin Precursor (with protected hydroxyls) Intermediate Allylic Chromate Ester Digitoxigenin_precursor->Intermediate CrO3, Pyridine Product This compound (after deprotection) Intermediate->Product Workup

Caption: Proposed chromium-based allylic oxidation for this compound.

Experimental Considerations:

  • Reagents: Chromium-based reagents are carcinogenic and environmentally hazardous.

  • Reaction Conditions: The reaction conditions would need to be carefully controlled to avoid over-oxidation to the corresponding enone.

  • Stereoselectivity: The stereochemistry of the introduced hydroxyl group would be a critical aspect to control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows for the synthesis of this compound.

Biotransformation Workflow

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Fungal Culture Preparation Fungal Culture Preparation Biomass Growth Biomass Growth Fungal Culture Preparation->Biomass Growth Digitoxigenin Addition Digitoxigenin Addition Biomass Growth->Digitoxigenin Addition Incubation Incubation Digitoxigenin Addition->Incubation Reaction Monitoring Reaction Monitoring Incubation->Reaction Monitoring Extraction Extraction Reaction Monitoring->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization This compound This compound Purification->this compound

Caption: Generalized workflow for the biotransformation of digitoxigenin.

Theoretical Chemical Synthesis Workflow

G Digitoxigenin Digitoxigenin Protection of Hydroxyls Protection of Hydroxyls Digitoxigenin->Protection of Hydroxyls Allylic Oxidation (e.g., SeO2) Allylic Oxidation (e.g., SeO2) Protection of Hydroxyls->Allylic Oxidation (e.g., SeO2) Deprotection Deprotection Allylic Oxidation (e.g., SeO2)->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: Conceptual workflow for a chemical synthesis approach.

Conclusion

The synthesis of this compound presents both opportunities and challenges. While direct chemical synthesis routes are not well-established, biotransformation using microorganisms like Cochliobolus lunatus offers a promising and stereoselective path to 8β-hydroxydigitoxigenin. Further research into optimizing these biotransformation processes, including strain improvement and fermentation engineering, could lead to efficient and scalable production. Concurrently, the exploration of modern, more selective chemical methods for allylic hydroxylation could provide alternative synthetic strategies. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and pointing towards future directions in the synthesis of this intriguing cardenolide.

References

An In-depth Technical Guide to 8-Hydroxydigitoxigenin: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a class of naturally derived steroids that have been of significant interest in medicinal chemistry due to their potent biological activities. As a derivative of digitoxigenin, it shares the characteristic steroid nucleus and an unsaturated lactone ring at the C-17 position, which are crucial for its biological function. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its production and characterization, and an exploration of its mechanism of action and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white powdery substance. Its core structure is a steroid backbone with hydroxyl groups at the C-3 and C-8 positions, and a butenolide ring attached at C-17.

PropertyValueReference
CAS Number 1049674-06-7[1]
Molecular Formula C23H34O5[1]
Molecular Weight 390.5 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]

Spectral Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy.

Carbon-13 NMR (¹³C NMR) Spectral Data

The following table summarizes the ¹³C NMR chemical shifts for this compound, as reported from the biotransformation of digitoxigenin by Cochliobolus lunatus.

Carbon AtomChemical Shift (δ) in ppm
136.1
227.0
371.9
442.3
546.2
628.7
721.3
874.2
949.9
1035.8
1121.6
1239.7
1349.1
1485.2
1533.0
1626.8
1750.8
1815.6
1923.5
20175.4
21118.2
22174.9
2373.6

Experimental Protocols

Production of this compound via Biotransformation

This compound can be synthesized from digitoxigenin through a biotransformation process using the fungus Cochliobolus lunatus.

Experimental Workflow for Biotransformation

G Biotransformation of Digitoxigenin cluster_0 Fungal Culture Preparation cluster_1 Biotransformation cluster_2 Extraction and Purification C_lunatus Cochliobolus lunatus Culture Medium Liquid Medium (glucose, peptone, yeast extract, KH2PO4) C_lunatus->Medium Incubation_Fungus Incubate at 25-28°C with shaking Medium->Incubation_Fungus Digitoxigenin Digitoxigenin in DMF Add_Substrate Add Digitoxigenin to Fungal Culture Digitoxigenin->Add_Substrate Incubation_Biotransformation Incubate for 4-5 days at 25-28°C with shaking Add_Substrate->Incubation_Biotransformation Filtration Filter to remove mycelia Incubation_Biotransformation->Filtration Extraction Extract filtrate with Chloroform Filtration->Extraction Concentration Concentrate the organic extract Extraction->Concentration Chromatography Purify by Silica Gel Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the production of this compound.

Detailed Methodology:

  • Fungal Culture: Cochliobolus lunatus is cultured in a liquid medium containing glucose, peptone, yeast extract, and potassium phosphate at a pH of 5.5-6.0. The culture is incubated at 25-28°C with shaking for 2-3 days to allow for sufficient mycelial growth.

  • Substrate Addition: Digitoxigenin, dissolved in a minimal amount of dimethylformamide (DMF), is added to the fungal culture.

  • Biotransformation: The culture with the added digitoxigenin is incubated for an additional 4-5 days under the same conditions.

  • Extraction: After the incubation period, the mycelia are separated from the culture broth by filtration. The filtrate is then extracted multiple times with chloroform.

  • Purification: The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol as the eluent to yield pure this compound.

Biological Activity and Mechanism of Action

Like other cardiac glycosides, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Inhibition of Na+/K+-ATPase

The inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.

Experimental Protocol for Na+/K+-ATPase Inhibition Assay:

A common method to assess the inhibitory activity of compounds on Na+/K+-ATPase is to measure the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

Workflow for Na+/K+-ATPase Inhibition Assay

G Na+/K+-ATPase Inhibition Assay cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Enzyme Na+/K+-ATPase Enzyme Preparation Buffer Assay Buffer (contains Na+, K+, Mg2+, ATP) Enzyme->Buffer Incubation Incubate at 37°C Buffer->Incubation Inhibitor This compound (various concentrations) Inhibitor->Buffer Stop_Reaction Stop reaction with quenching solution Incubation->Stop_Reaction Pi_Measurement Measure released inorganic phosphate (Pi) Stop_Reaction->Pi_Measurement Calculate_Inhibition Calculate % Inhibition Pi_Measurement->Calculate_Inhibition IC50 Determine IC50 value Calculate_Inhibition->IC50

Caption: Workflow for determining Na+/K+-ATPase inhibition.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing Na+/K+-ATPase enzyme, assay buffer with optimal concentrations of NaCl, KCl, MgCl₂, and ATP, and varying concentrations of this compound.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • Quenching: The reaction is stopped by adding a quenching solution, such as a solution containing ascorbic acid and ammonium molybdate in the presence of zinc acetate.

  • Phosphate Detection: The amount of inorganic phosphate released is quantified spectrophotometrically by measuring the absorbance of the resulting phosphomolybdate complex.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides is known to trigger several downstream signaling cascades that can affect cell growth, proliferation, and apoptosis. While specific studies on this compound are limited, the pathways modulated by similar cardiac glycosides are well-documented.

Signaling Pathways Activated by Na+/K+-ATPase Inhibition

G Downstream Signaling of Na+/K+-ATPase Inhibition CG This compound NKA Na+/K+-ATPase CG->NKA Inhibits Src Src Kinase NKA->Src Activates PI3K PI3K NKA->PI3K ROS ↑ Intracellular Ca2+ ↑ ROS NKA->ROS EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation ↓ Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Akt->Proliferation ROS->Apoptosis

Caption: Signaling cascades affected by Na+/K+-ATPase inhibition.

The binding of this compound to Na+/K+-ATPase can lead to the activation of Src kinase, a non-receptor tyrosine kinase. This can subsequently transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are critical regulators of cell survival, proliferation, and apoptosis. The increase in intracellular calcium and reactive oxygen species (ROS) resulting from pump inhibition can also contribute to the induction of apoptosis.

Conclusion

This compound is a promising cardiac glycoside with significant biological activity centered around the inhibition of the Na+/K+-ATPase pump. This guide has provided a detailed overview of its known physical and chemical properties, methods for its production and characterization, and insights into its mechanism of action. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate the specific downstream effects of this compound in various cell types and its potential applications in disease treatment.

References

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the cytotoxic effects of 8-Hydroxydigitoxigenin, a cardiac glycoside with potential as an anti-cancer agent. The methodologies outlined below are standard in vitro assays for determining cell viability and elucidating the mechanisms of cell death.

Introduction

This compound, a derivative of digitoxigenin, belongs to the family of cardiac glycosides. These compounds are known to inhibit the plasma membrane Na+/K+-ATPase, leading to disruptions in ion homeostasis and the induction of apoptosis in cancer cells.[1][2] The protocols detailed herein—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays—are fundamental tools for characterizing the cytotoxic and apoptotic potential of this compound and its analogs.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for digitoxin, a structurally similar cardiac glycoside, and other digitoxigenin derivatives in various cancer cell lines. These values provide a comparative baseline for assessing the potency of this compound.

CompoundCell LineIC50 ValueReference
DigitoxinHeLa (Cervical Cancer)2.34 µM[3]
DigitoxinK-562 (Leukemia)6.4 ± 0.4 nM[4]
DigitoxinMCF-7 (Breast Cancer)33 nM[4]
DigitoxinTK-10 (Renal Adenocarcinoma)3 nM[4]
Digitoxigenin-α-L-rhamno-pyranosideHeLa (Cervical Cancer)35.2 ± 1.6 nM[3]
Digitoxigenin-α-L-amiceto-pyranosideHeLa (Cervical Cancer)38.7 ± 1.3 nM[3]
3β-[(N-(2-hydroxyethyl)aminoacetyl]amino-3-deoxydigitoxigenin (C10)H460 (Lung Cancer)Not specified, but induced cell death at lower concentrations than C18[5]
3β-(aminoacetyl)amino-3-deoxydigitoxigenin (C18)H460 (Lung Cancer)Not specified[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, which serves as an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Compound_Prep Prepare this compound Dilutions MTT_Assay MTT Assay (Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Compound_Prep->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Compound_Prep->Apoptosis_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Mechanism_Det Mechanism Determination Apoptosis_Assay->Mechanism_Det

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling pathway for the cytotoxic effects of this compound is based on the known mechanisms of action for digitoxin and other cardiac glycosides.[1][2][6][7]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Ca_ion ↑ Intracellular Ca2+ NaK_ATPase->Ca_ion Compound This compound Compound->NaK_ATPase Inhibits NFkB NF-κB Compound->NFkB Inhibits NFAT NFAT Ca_ion->NFAT cMYC c-MYC NFAT->cMYC Inhibits Transcription Bcl2 Bcl-2 cMYC->Bcl2 Regulates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: 8-Hydroxydigitoxigenin's Mechanism of Action on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardiotonic steroid, a class of naturally derived compounds known for their potent inhibitory effects on the sodium-potassium pump (Na+/K+-ATPase). This enzyme, embedded in the plasma membrane of all animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions, which are vital for numerous cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport. The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound forms the basis of their therapeutic applications, most notably in the treatment of heart failure and certain cardiac arrhythmias. Furthermore, emerging research has highlighted the role of Na+/K+-ATPase as a signal transducer, and its inhibition can trigger a cascade of intracellular signaling events, implicating it in other physiological and pathological processes, including cancer.

These application notes provide a detailed overview of the mechanism of action of this compound on Na+/K+-ATPase, including its binding characteristics and the subsequent downstream signaling pathways. Detailed experimental protocols are provided to facilitate further research into the pharmacological effects of this and other cardiac glycosides.

Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. The mechanism of inhibition involves a series of steps that lock the enzyme in an inactive conformation, thereby disrupting its ion-pumping cycle.

  • Binding to the E2-P Conformation: The Na+/K+-ATPase operates through a cycle of conformational changes, primarily alternating between the E1 state (high affinity for intracellular Na+) and the E2 state (high affinity for extracellular K+). This compound, like other cardiac glycosides, exhibits a high affinity for the phosphorylated E2 (E2-P) conformation of the enzyme. This conformation is formed after the hydrolysis of ATP and the release of Na+ to the extracellular side.

  • Inhibition of Ion Transport: By binding to the E2-P state, this compound stabilizes this conformation and prevents the dephosphorylation and subsequent binding of extracellular K+. This effectively halts the pumping cycle, leading to an accumulation of intracellular Na+ and a decrease in intracellular K+.

  • Downstream Signaling Cascades: The inhibition of Na+/K+-ATPase's pumping function triggers a cascade of intracellular signaling events. This signaling is initiated by the conformational change in the enzyme upon cardiac glycoside binding and the subsequent alteration of intracellular ion concentrations. The key downstream pathways include:

    • Increased Intracellular Calcium: The rise in intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. This leads to an increase in the intracellular calcium concentration ([Ca2+]i). In cardiac myocytes, this elevated [Ca2+]i enhances the force of contraction.

    • Activation of Src Kinase: The Na+/K+-ATPase exists in a signaling complex with the non-receptor tyrosine kinase, Src. The binding of cardiac glycosides can activate Src, initiating a downstream cascade that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Ras/Raf/MEK/ERK pathway.

    • Generation of Reactive Oxygen Species (ROS): The activation of the Na+/K+-ATPase signaling cascade can lead to the production of reactive oxygen species (ROS) from mitochondria. ROS can act as second messengers, further modulating various signaling pathways.

Quantitative Data

Due to the limited availability of specific binding and inhibitory data for this compound, the following table includes data for the closely related analogue, 1β-hydroxydigitoxigenin, and for comparison, the well-characterized cardiac glycoside, digitoxigenin. This data provides a valuable reference for the expected potency of this compound.

CompoundTargetAssay TypeValueReference
1β-hydroxydigitoxigeninNa+/K+-ATPaseInhibition AssayIC50: 2.46 µM[1]
DigitoxigeninNa+/K+-ATPaseInhibition AssayIC50: < 2.46 µM[1]

Note: The original research indicates that 1β-hydroxydigitoxigenin is a weaker inhibitor than digitoxigenin, suggesting that the hydroxyl group at the 1β position may slightly reduce the binding affinity.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Phosphate Detection Method)

This protocol measures the activity of purified Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney)

  • This compound

  • ATP (disodium salt)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • Colorimetric Reagent: Ammonium molybdate solution with a reducing agent (e.g., ascorbic acid or Malachite Green)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).

  • Add 25 µL of purified Na+/K+-ATPase enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of ATP solution (final concentration, e.g., 3 mM) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of cold Stopping Reagent (10% TCA) to each well.

  • Add 100 µL of the Colorimetric Reagent to each well and incubate at room temperature for the recommended time to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for molybdate-based assays).

  • Generate a phosphate standard curve to determine the concentration of Pi released in each well.

  • Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of this compound and determine the IC50 value.

experimental_workflow_atpase_activity cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_drug Prepare this compound dilutions add_drug Add drug/vehicle to wells prep_drug->add_drug prep_enzyme Prepare Na+/K+-ATPase solution add_enzyme Add enzyme and pre-incubate prep_enzyme->add_enzyme prep_atp Prepare ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_drug->add_enzyme add_enzyme->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction add_color Add colorimetric reagent stop_reaction->add_color read_absorbance Measure absorbance add_color->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for Na+/K+-ATPase Activity Assay.
Src Kinase Activation Assay (Western Blot)

This protocol assesses the activation of Src kinase in response to this compound treatment by detecting the phosphorylation of Src at tyrosine 416 (p-Src Y416).

Materials:

  • Cell line expressing Na+/K+-ATPase (e.g., A549, HeLa)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Src (Y416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-Src (Y416) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Src antibody as a loading control.

  • Quantify the band intensities to determine the relative level of Src phosphorylation.

experimental_workflow_src_activation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection culture_cells Culture cells treat_cells Treat with this compound culture_cells->treat_cells lyse_cells Cell lysis treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Western blot transfer sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-p-Src block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect reprobe Re-probe for total Src detect->reprobe

Workflow for Src Kinase Activation Assay.
Intracellular Calcium Measurement (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cell line of interest

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Prepare a Fura-2 AM loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove extracellular dye.

  • Mount the coverslip on a perfusion chamber or place the 96-well plate in the fluorescence reader.

  • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add this compound at the desired concentration and continue to record the fluorescence ratio (F340/F380).

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Reactive Oxygen Species (ROS) Detection (DCFH-DA)

This protocol detects intracellular ROS generation following treatment with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • This compound

  • DCFH-DA

  • Serum-free cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate or on coverslips.

  • Treat cells with this compound or vehicle control for the desired time.

  • Remove the treatment medium and wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (e.g., 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathway Diagram

The inhibition of Na+/K+-ATPase by this compound initiates a complex signaling cascade within the cell. The following diagram illustrates the key pathways involved.

signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation NCX Na+/Ca2+ Exchanger NKA->NCX EGFR EGFR Src->EGFR Transactivation ROS ROS Src->ROS Ras Ras EGFR->Ras Ca_in [Ca2+]i ↑ NCX->Ca_in Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Drug This compound Drug->NKA Inhibition

Signaling pathways activated by this compound.

Conclusion

This compound exerts its biological effects primarily through the inhibition of Na+/K+-ATPase. This interaction not only disrupts cellular ion homeostasis but also activates complex intracellular signaling pathways. The provided protocols offer a framework for researchers to investigate the detailed molecular and cellular consequences of Na+/K+-ATPase inhibition by this and other cardiac glycosides. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the Na+/K+-ATPase in various diseases.

References

Application Notes and Protocols for 8-Hydroxydigitoxigenin Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data, including specific cell line treatment protocols and dosages for 8-Hydroxydigitoxigenin, is limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with the closely related cardiac glycoside, digitoxigenin, and its derivatives. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentrations and treatment times for this compound with their specific cell lines.

Introduction

This compound belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been historically used in the treatment of heart conditions. Recent research has unveiled their potential as anti-cancer agents. These compounds primarily exert their cytotoxic effects by inhibiting the Na+/K+-ATPase pump on the cell membrane, leading to a cascade of events that can induce apoptosis and inhibit cell proliferation. These notes provide an overview of the reported effects of digitoxigenin and its derivatives on various cancer cell lines and offer generalized protocols for in vitro studies.

Data Presentation: Cytotoxicity of Digitoxigenin and its Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of digitoxigenin and related compounds in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineCancer TypeIC50 ValueExposure TimeReference
Digitoxigenin monodigitoxoside (DGX)A549Non-small cell lung cancerNot specifiedNot specified[1]
Digitoxigenin monodigitoxoside (DGX)H460Non-small cell lung cancerNot specifiedNot specified[1]
HellebrigeninMCF-7Breast Cancer (ER-positive)34.9 ± 4.2 nM48 h[2]
HellebrigeninMDA-MB-231Triple-negative breast cancer61.3 ± 9.7 nM48 h[2]
ArenobufaginMCF-7Breast Cancer (ER-positive)48.5 ± 6.9 nM48 h[2]
ArenobufaginMDA-MB-231Triple-negative breast cancer81.2 ± 10.3 nM48 h[2]
Digitoxigenin neoglycoside (Dg18)A549Human lung adenocarcinoma10 ± 1 nMNot specified[3]
Digitoxigenin neoglycoside (Dg12)A549Human lung adenocarcinoma1600 ± 400 nMNot specified[3]

Signaling Pathways

Cardiac glycosides, including digitoxigenin derivatives, are known to induce apoptosis through the intrinsic pathway. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently calcium ions. This ionic imbalance can cause mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade.

cardiac_glycoside_pathway compound This compound pump Na+/K+-ATPase compound->pump Inhibition na_ion ↑ [Na+]i pump->na_ion ca_ion ↑ [Ca2+]i na_ion->ca_ion mito Mitochondrial Stress ca_ion->mito cyt_c Cytochrome c Release mito->cyt_c caspase Caspase Activation cyt_c->caspase apoptosis Apoptosis caspase->apoptosis

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Measure absorbance at 570 nm dmso->read end End read->end

Figure 2. Experimental workflow for the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the molecular mechanism of apoptosis.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

These protocols provide a foundation for investigating the in vitro effects of this compound. All experiments should be performed with appropriate controls and replicates to ensure data reliability. Due to the limited specific data on this compound, it is imperative to conduct thorough dose-response and time-course studies to establish the optimal experimental conditions.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of 8-Hydroxydigitoxigenin using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in drug development and analysis of cardiac glycosides.

Introduction

This compound is a metabolite of digitoxin, a cardiac glycoside used in the treatment of heart conditions. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective method for the determination of this compound in various biological matrices.[1] This application note outlines a reversed-phase HPLC method coupled with UV detection for this purpose.

Principle

The method is based on the separation of this compound from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by a mobile phase consisting of a mixture of aqueous and organic solvents. The analyte is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of cardiac glycosides.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water are necessary.

  • Reagents: Analytical grade this compound reference standard.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., dichloromethane, ethyl acetate).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on established methods for the analysis of digitoxin and its metabolites and may require optimization for specific applications.[2]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm[2][3]
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions of various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Biological Matrix, e.g., Plasma):

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

For reliable and accurate results, the analytical method should be validated according to relevant guidelines (e.g., ICH). The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Example of Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
11500
57500
1015200
2538000
5076000
100151000

Table 2: Example of Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.5

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Standard Solution Preparation hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (SPE or LLE) sample_prep->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection (220 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship analyte This compound matrix Biological Matrix (e.g., Plasma) analyte->matrix extraction Extraction (SPE) matrix->extraction hplc HPLC System extraction->hplc data Concentration Data hplc->data

Caption: Logical relationship of the analytical process.

References

In Vitro Anti-Cancer Applications of 8-Hydroxydigitoxigenin and Related Cardenolides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides, a class of naturally derived steroid compounds, have long been utilized in the treatment of cardiac conditions. Emerging research has unveiled their potent anti-cancer properties, prompting a surge in studies investigating their therapeutic potential against various malignancies. Digitoxigenin, a principal aglycone of this class, and its derivatives are at the forefront of this research, demonstrating significant cytotoxicity against a broad spectrum of cancer cell lines. This document provides a comprehensive overview of the in vitro anti-cancer applications of digitoxigenin derivatives, with a focus on their cytotoxic effects, underlying mechanisms of action, and the experimental protocols employed for their evaluation. While specific data for 8-Hydroxydigitoxigenin is limited in the current literature, the information presented herein for closely related analogs provides a strong foundation for investigating its potential as a novel anti-cancer agent.

Data Presentation: Cytotoxicity of Digitoxigenin Derivatives

The anti-proliferative activity of various digitoxigenin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

CompoundCancer Cell LineIC50 ValueReference
DigitoxinHeLa (Cervical Carcinoma)2.34 µM[1]
Digitoxigenin-α-L-rhamno-pyranosideHeLa (Cervical Carcinoma)35.2 nM[1]
Digitoxigenin-α-L-amiceto-pyranosideHeLa (Cervical Carcinoma)38.7 nM[1]
DigoxinMultiple Cell Lines0.1 - 0.3 µM[2]
DigoxigeninMultiple Cell Lines0.9 - 3.6 µM[2]
Digitoxigenin Neoglycoside (Dg18)A549 (Lung Adenocarcinoma)10 ± 1 nM
Digitoxigenin Neoglycoside (Dg12)A549 (Lung Adenocarcinoma)1600 ± 400 nM
Proscillaridin AVarious Tumor Cells6.4 - 76 nM[3]

Signaling Pathways and Mechanisms of Action

Digitoxigenin and its derivatives exert their anti-cancer effects through a multi-faceted mechanism, primarily involving the inhibition of the Na+/K+-ATPase pump and the subsequent induction of apoptosis.

Na+/K+-ATPase Inhibition

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis.

Na_K_ATPase_Inhibition Digitoxigenin Digitoxigenin Derivative NaK_ATPase Na+/K+-ATPase (α-subunit) Digitoxigenin->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Disrupts Gradient NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Alters Activity Intracellular_Ca ↑ Intracellular Ca2+ Apoptosis Apoptosis Intracellular_Ca->Apoptosis Triggers NCX->Intracellular_Ca Reversal/Inhibition

Caption: Inhibition of Na+/K+-ATPase by digitoxigenin derivatives.

Inhibition of the Na+/K+-ATPase by digitoxigenin derivatives leads to an increase in intracellular sodium concentration. This disrupts the sodium gradient, which in turn affects the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. Elevated intracellular calcium levels are a key trigger for the intrinsic apoptotic pathway.

Induction of Apoptosis

The cytotoxic effects of digitoxigenin derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis. This is often mediated through the caspase cascade.

Apoptosis_Pathway Digitoxigenin Digitoxigenin Derivative ROS ↑ Reactive Oxygen Species (ROS) Digitoxigenin->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by digitoxigenin derivatives.

Studies have shown that these compounds can increase the production of reactive oxygen species (ROS), leading to mitochondrial stress and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-cancer effects of digitoxigenin derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the digitoxigenin derivative (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Solution B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the digitoxigenin derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, p-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Digitoxigenin and its derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their potent cytotoxic effects, mediated through the inhibition of Na+/K+-ATPase and the induction of apoptosis, have been demonstrated in a variety of cancer cell lines. The application notes and protocols provided herein offer a comprehensive guide for researchers to further investigate the anti-cancer potential of these compounds, including the yet-to-be-fully-explored this compound. Future studies focusing on structure-activity relationships and the elucidation of specific signaling pathways will be crucial for the rational design and development of next-generation cardiac glycoside-based cancer therapeutics.

References

Techniques for Measuring 8-Hydroxydigitoxigenin Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin, a cardenolide steroid, is a metabolite of digitoxin, a compound historically used in the treatment of heart failure. Emerging research has highlighted the potential of cardiac glycosides and their derivatives as anti-cancer agents. The cellular uptake of these compounds is a critical determinant of their therapeutic efficacy and potential toxicity. This document provides detailed application notes and protocols for measuring the uptake of this compound in cultured cells, catering to the needs of researchers in pharmacology, cell biology, and drug development. The methodologies described herein provide a framework for quantifying intracellular concentrations and understanding the mechanisms of cellular entry.

Core Methodologies

Two primary methodologies are detailed for quantifying this compound uptake: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct and label-free quantification, and a fluorescence-based approach for visualization and high-throughput screening.

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterValue
Liquid Chromatography ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass SpectrometerTriple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺ for this compound
Product Ion (m/z)To be determined by infusion and fragmentation analysis
Internal StandardDigitoxigenin or a stable isotope-labeled analog

Table 2: Fluorescence Microscopy Parameters for a Fluorescent Analog of this compound

ParameterValue
Fluorescent ProbeNBD-labeled this compound analog (hypothetical)
Excitation Wavelength~488 nm
Emission Wavelength~530 nm
Objective60x oil immersion
Cell Seeding Density1 x 10⁵ cells/well in a 24-well glass-bottom plate
Incubation Time0.5 - 4 hours
CounterstainsDAPI (nuclei), CellMask™ Deep Red (plasma membrane)

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of unlabeled this compound in cell lysates.[1]

Materials:

  • Cultured cells (e.g., human cancer cell line)

  • This compound

  • Internal Standard (e.g., Digitoxigenin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile, ice-cold, with 0.1% formic acid

  • Cell scrapers

  • Microcentrifuge tubes

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Compound Treatment: Aspirate the culture medium and treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in fresh medium for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis and Extraction:

    • Add 200 µL of ice-cold acetonitrile containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Quantify the amount of this compound based on the peak area ratio to the internal standard, using a standard curve prepared in the cell matrix.

Protocol 2: Visualization of Cellular Uptake using a Fluorescent this compound Analog

This protocol outlines a method for visualizing the cellular uptake and subcellular localization of this compound using a fluorescently labeled analog. As no commercial fluorescent analog of this compound is readily available, this protocol assumes the use of a custom-synthesized or a structurally similar fluorescent cardiac glycoside.

Materials:

  • Cultured cells

  • Fluorescently labeled this compound analog (e.g., NBD-8-Hydroxydigitoxigenin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Compound Treatment: Treat cells with the fluorescent this compound analog at a suitable concentration (e.g., 1 µM) for various time points.

  • Cell Washing: Wash the cells twice with PBS to remove the extracellular fluorescent compound.

  • Cell Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips on a glass slide with mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent analog and DAPI.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, similar to other cardiac glycosides, is known to primarily target the Na⁺/K⁺-ATPase.[2][3] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, resulting in elevated intracellular calcium levels. This cascade can trigger various downstream signaling pathways, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5] These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_HDG This compound NaK_ATPase Na+/K+-ATPase 8_HDG->NaK_ATPase Inhibition NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX ↑ [Na+]i leads to altered activity Src Src NCX->Src ↑ [Ca2+]i leads to activation EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Src->EGFR Transactivation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Cellular_Effects Cellular Effects (↓ Proliferation, ↑ Apoptosis) mTOR->Cellular_Effects Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Transcription_Factors->Cellular_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in quantifying the intracellular concentration of this compound using LC-MS/MS.

G Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Washing 3. Wash Cells (remove extracellular compound) Treatment->Washing Lysis 4. Cell Lysis & Protein Precipitation (Acetonitrile + Internal Standard) Washing->Lysis Centrifugation 5. Centrifugation Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis 8. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Logical Relationship for Method Selection

The choice between LC-MS/MS and a fluorescence-based assay depends on the specific research question. This diagram outlines the decision-making process.

G Start Research Question Quantification Need for absolute quantification of unlabeled compound? Start->Quantification Localization Need to visualize subcellular localization? Quantification->Localization No LC_MS Use LC-MS/MS Quantification->LC_MS Yes High_Throughput High-throughput screening needed? Localization->High_Throughput No Fluorescence Use Fluorescence Microscopy or Plate Reader Assay Localization->Fluorescence Yes High_Throughput->LC_MS No High_Throughput->Fluorescence Yes

Caption: Method selection guide.

References

Troubleshooting & Optimization

Optimizing 8-Hydroxydigitoxigenin dosage for in vitro and in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited specific experimental data available for 8-Hydroxydigitoxigenin. This guide is based on data from its parent compound, digitoxigenin, and the broader class of cardiac glycosides. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other cardiac glycosides?

A1: The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels. This disruption of ion homeostasis triggers various downstream signaling pathways that can lead to apoptosis and inhibition of cell proliferation.[1][2]

Q2: What are the typical effective concentrations for in vitro studies?

A2: For digitoxigenin and related cardiac glycosides, the effective concentrations in vitro are typically in the nanomolar (nM) range. IC50 values can vary significantly depending on the cell line. For example, IC50 values for digitoxin have been reported to be between 3-33 nM in various cancer cell lines.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q3: What are potential off-target effects or toxicities to be aware of?

A3: The primary toxicity of cardiac glycosides is related to their cardiotonic effects. In in vivo studies, high doses can lead to cardiac arrhythmias and other cardiovascular complications.[6] In vitro, excessively high concentrations can lead to non-specific cytotoxicity and apoptosis that may not be related to the specific mechanism of Na+/K+-ATPase inhibition. It's important to distinguish between targeted anti-cancer effects and general toxicity.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound, like other cardiac glycosides, is typically dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls, as DMSO itself can have effects on cell growth.

Troubleshooting Guides

In Vitro Studies
Issue Possible Cause Troubleshooting Steps
No observable effect on cell viability - Concentration is too low.- Incubation time is too short.- Cell line is resistant.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM).- Extend the incubation time (e.g., 24, 48, 72 hours).- Research the expression levels of Na+/K+-ATPase alpha subunits in your cell line; some isoforms have lower affinity for cardiac glycosides.[7]
High variability between replicates - Uneven cell seeding.- Inaccurate drug dilution.- Edge effects in multi-well plates.- Ensure a single-cell suspension and uniform seeding density.- Prepare fresh drug dilutions for each experiment and mix thoroughly.- Avoid using the outer wells of plates for treatment groups, or fill them with media to maintain humidity.
Contradictory results with previous studies - Different cell line passage number or source.- Variations in experimental protocol (e.g., serum concentration in media).- Different method for assessing cell viability.- Use cell lines from a reputable source and within a consistent passage number range.- Standardize all aspects of the cell culture and treatment protocol.- Use multiple methods to assess viability and apoptosis (e.g., MTT assay and Annexin V staining).
In Vivo Studies
Issue Possible Cause Troubleshooting Steps
Toxicity in animal models (e.g., weight loss, lethargy) - Dosage is too high.- Route of administration is causing local irritation or rapid absorption.- Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).- Monitor animals daily for signs of toxicity.
Lack of tumor growth inhibition - Dosage is too low.- Insufficient treatment duration.- Tumor model is resistant.- Increase the dose up to the MTD.- Extend the treatment period.- Confirm the expression of Na+/K+-ATPase in the tumor tissue.
Inconsistent tumor growth within a group - Variation in tumor cell implantation.- Differences in animal age, weight, or health status.- Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment.- Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups.

Data Presentation

Table 1: In Vitro Cytotoxicity of Digitoxin (a related cardiac glycoside) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3 - 33
K-562Leukemia6.4 ± 0.4
A549Non-small cell lung cancer10 ± 1 (for a digitoxigenin derivative)
HeLaCervical Carcinoma35.2 ± 1.6 (for a digitoxigenin derivative)
BxPC-3Pancreatic Cancer>250 (for significant cytotoxicity)
(Data is indicative and sourced from multiple studies for digitoxin and its derivatives.[4][5][8][9][10])

Table 2: Example In Vivo Dosage of Digoxin (a related cardiac glycoside) in Mice

Animal ModelDrugDosageRoute of AdministrationObservation
Healthy MiceDigoxin5 and 10 µg/kgOralNeurobehavioral effects observed.[11]
Healthy MiceDigoxin0.1, 1, and 5 mg/kgOralDose-dependent increase in cardiac NF-kB and CaV1.2 channels, with signs of toxicity at higher doses.[12]
(Note: These are examples from studies on a related cardiac glycoside and may not be directly transferable to this compound. Toxicity and efficacy will vary.)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose based on MTD studies) and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily, every other day).

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor animal weight and health throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Compare tumor growth between the treatment and control groups.

Mandatory Visualizations

Signaling_Pathway This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Src Kinase Activation Src Kinase Activation Na+/K+-ATPase->Src Kinase Activation Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Na+]i->Na+/Ca2+ Exchanger Inhibition Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i ROS Generation ROS Generation Increased [Ca2+]i->ROS Generation EGFR Transactivation EGFR Transactivation Src Kinase Activation->EGFR Transactivation Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR Transactivation->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR Transactivation->PI3K/Akt/mTOR Pathway Inhibition of Proliferation Inhibition of Proliferation Ras/Raf/MEK/ERK Pathway->Inhibition of Proliferation PI3K/Akt/mTOR Pathway->Inhibition of Proliferation Apoptosis Apoptosis ROS Generation->Apoptosis

Caption: Signaling pathway of cardiac glycosides.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell Culture Cell Culture Dose-Response Assay Dose-Response Assay Cell Culture->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies MTD Study MTD Study IC50 Determination->MTD Study Inform Dosage Animal Model Selection Animal Model Selection Animal Model Selection->MTD Study Efficacy Study Efficacy Study MTD Study->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment

Caption: Experimental workflow for dosage optimization.

References

8-Hydroxydigitoxigenin stability and degradation pathways in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 8-hydroxydigitoxigenin under experimental conditions.

Disclaimer: There is limited publicly available stability and degradation data specifically for this compound. The information provided is largely based on studies of structurally similar cardiac glycosides, such as digitoxin and digoxin. These compounds share a common steroid nucleus and a butenolide ring, suggesting that their degradation behaviors may be similar.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on data from related cardiac glycosides, the primary factors influencing stability are expected to be pH, temperature, and the presence of oxidizing agents. The glycosidic linkages in related compounds are susceptible to acid hydrolysis, and the steroid nucleus can undergo oxidation.

Q2: What is the most common degradation pathway for cardiac glycosides like this compound?

A2: For cardiac glycosides that contain sugar moieties, the most well-documented degradation pathway is acid-catalyzed hydrolysis, which leads to the sequential cleavage of the sugar units.[1][2][3] For the aglycone itself, such as this compound, potential degradation pathways include oxidation of hydroxyl groups and opening of the butenolide ring under strong alkaline conditions.[4]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound are not well-documented in the available literature. However, based on the degradation of similar compounds, one could anticipate oxidation products (e.g., conversion of the C3-hydroxyl to a ketone) or products resulting from the opening of the butenolide ring.[5][6]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential for monitoring degradation.[7] Such a method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound potency in acidic solution. Acid-catalyzed degradation. The lactone ring or other functional groups may be susceptible to acidic conditions.Adjust the pH of the formulation to be closer to neutral, if experimentally feasible. Conduct a pH stability profile to determine the optimal pH range.
Unexpected peaks appearing in the chromatogram after exposure to air or light. Oxidative degradation or photodegradation.Protect the sample from light and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. The addition of antioxidants could also be explored.
Inconsistent results in stability studies. Issues with the analytical method, such as insufficient resolution between the parent compound and degradation products, or non-optimized sample handling and storage.Develop and validate a stability-indicating HPLC method. Ensure consistent sample handling and storage conditions, including temperature and light exposure, across all experiments.
Precipitation of the compound during the experiment. Poor solubility of this compound or its degradation products in the chosen solvent system.Evaluate the solubility of the compound in different solvents and pH conditions. Consider the use of co-solvents if compatible with the experimental design.

Summary of Potential Degradation of Related Cardiac Glycosides

As specific quantitative data for this compound is unavailable, the following table summarizes the observed degradation of related cardiac glycosides under various stress conditions. This can serve as a guide for designing stability studies for this compound.

Stress Condition Typical Reagents and Conditions Observed Degradation for Related Cardiac Glycosides (Digitoxin/Digoxin) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 37°CRapid degradation observed at low pH.[1][3][8]Stepwise cleavage of sugar moieties (for glycosides), potential for dehydration or rearrangement of the aglycone.[2]
Basic Hydrolysis 0.1 M NaOH, room temperatureOpening of the butenolide ring, leading to loss of activity.[4]Isomers (iso-genins) that are physiologically inactive.[4]
Oxidation 3% H₂O₂, room temperatureOxidation of hydroxyl groups, particularly at the C3 position.[5][6]Ketone derivatives (e.g., digitoxigenone).[6]
Thermal Degradation 60-80°CGenerally stable, but degradation can occur at elevated temperatures.A mixture of various degradation products.
Photodegradation Exposure to UV lightSome cardiac glycosides may be susceptible to photodegradation.Photolytic degradation products.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study, which is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (100 µg/mL) to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water. Detection can be performed using a UV detector at around 220 nm or a mass spectrometer for identification of degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Determine the retention times and peak areas of any degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in structure elucidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, RT) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (UV/Fluorescent) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc eval Data Evaluation: - % Degradation - Identify Products - Pathway Elucidation hplc->eval

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_alkali Strong Alkali cluster_acid Strong Acid parent This compound oxid_prod Oxidized Product (e.g., Ketone at C3) parent->oxid_prod [O] alkali_prod Inactive Iso-genin (Opened Butenolide Ring) parent->alkali_prod OH⁻ acid_prod Dehydration/Rearrangement Products parent->acid_prod H⁺

Caption: Hypothetical degradation pathways for this compound.

References

Purification challenges of 8-Hydroxydigitoxigenin from crude plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 8-Hydroxydigitoxigenin

Welcome to the technical support center for the purification of this compound and related cardiac glycosides from crude plant extracts. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Incomplete Cell Lysis: Plant cell walls were not sufficiently broken down to release the target compounds.Ensure the dried plant material is ground into a fine powder to maximize the surface area for solvent penetration.[1]
Inappropriate Solvent Choice: The solvent used has low solubility for this compound and related glycosides.Use polar organic solvents like ethanol, methanol, or mixtures of ethanol/methanol and water.[2][3] The choice depends on the specific glycoside's solubility.[1]
Insufficient Extraction Time/Temperature: The extraction duration or temperature was not adequate for efficient compound recovery.Maceration may require several hours or days with periodic stirring.[1] For heated reflux or Soxhlet extraction, ensure the temperature is maintained appropriately (e.g., below 50-65°C to prevent degradation) for a sufficient duration.[3][4]
Degradation of Target Compound Enzymatic Hydrolysis: Endogenous plant enzymes may degrade the glycosides once the plant material is processed.To prevent enzymatic hydrolysis, the plant material can be treated with toluene and allowed to stand for several days at 25-37°C before extraction.[3] Alternatively, drying the plant material at low temperatures (40-50°C) can help deactivate these enzymes.[2]
Thermal Degradation: High temperatures during solvent evaporation or extraction can break down the cardiac glycoside structure.When concentrating the extract, use a rotary evaporator under reduced pressure and keep the temperature below 45-50°C.[3][4]
pH Instability: The compound may be unstable under acidic or basic conditions, leading to hydrolysis or other degradation pathways.Maintain a pH close to neutral during extraction and purification steps unless a specific pH is required for separation.[5][6] Buffer solutions can help control pH.[7]
Poor Chromatographic Separation Co-elution of Impurities: Structurally similar compounds, such as other cardiac glycosides (e.g., digitoxin, gitoxin), are eluting with the target compound.[8][9]Optimize the mobile phase composition. For HPLC, various ratios of acetonitrile, methanol, and water can be tested.[10] For column chromatography, a gradient elution with solvents like chloroform and methanol may be effective.[3]
Presence of Pigments: Plant pigments like chlorophyll can interfere with chromatographic separation and analysis.[11]Perform a preliminary purification step. A liquid-liquid extraction with a nonpolar solvent like petroleum ether can remove fats and some pigments from the aqueous/alcoholic extract.[3]
Incorrect Stationary Phase: The chosen column (e.g., silica gel, C18) may not be optimal for separating the target compound from impurities.For separating cardiac glycosides, reversed-phase HPLC on an octylsilyl (C8) or diphenylsilyl bonded silica column is often effective.[3][10] Normal-phase chromatography on silica gel is also common.[3]
Inaccurate Quantification Interference from Impurities: Co-eluting impurities absorb at the same wavelength (e.g., 220 nm) used for UV detection, leading to overestimated quantities.[10]Improve chromatographic resolution as described above. Use a more specific detection method if available, such as mass spectrometry (MS), which identifies compounds based on their mass-to-charge ratio.[1][2]
Lack of a Proper Standard: Quantification is performed without a pure reference standard for this compound.Use a certified reference standard for creating a calibration curve. If a standard is unavailable, purification must be followed by structural confirmation using techniques like NMR and MS before quantitative analysis.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound (Digoxin)? A1: The primary plant sources for cardiac glycosides like digoxin and digitoxin are from the Digitalis genus. Digitalis lanata (woolly foxglove) is a major source of digoxin.[1][2][9]

Q2: What is the first step I should take after harvesting the plant material? A2: The plant material should be dried promptly in a well-ventilated, shaded area or in an oven at a low temperature (40–50°C) to prevent the degradation of active compounds by enzymes and moisture.[2] After drying, it should be ground into a fine powder to increase the efficiency of the extraction process.[1]

Q3: Which solvent system is recommended for the initial crude extraction? A3: A mixture of 70-80% methanol or ethanol in water is commonly used for the initial extraction of cardiac glycosides at room temperature.[3] An ethanol-chloroform mixture (2:1) has also been successfully used.[10] The choice of solvent depends on the polarity and solubility of the target glycosides.[1]

Q4: How can I remove chlorophyll and other pigments from my crude extract? A4: After the initial extraction with an alcohol-water mixture and evaporation of the alcohol, the remaining aqueous solution can be washed with a nonpolar solvent like petroleum ether. This will remove fats, chlorophyll, and other nonpolar impurities.[3]

Q5: What are the most effective chromatographic techniques for purifying this compound? A5: High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating and purifying cardiac glycosides with high resolution.[1][2] Column chromatography over silica gel is also a widely used and effective technique for purification from the crude extract.[3][4]

Q6: At what wavelength should I monitor the HPLC effluent for detecting cardiac glycosides? A6: Cardiac glycosides can typically be monitored by UV detection at a wavelength of around 220 nm.[10]

Q7: How can I confirm the identity and purity of my final product? A7: The identity and structure of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Purity is often assessed by HPLC, where a single, sharp peak is indicative of a pure compound.[12]

Quantitative Data Summary

Table 1: Extraction Conditions for Cardiac Glycosides

ParameterValue/RangeSource(s)Notes
Drying Temperature 40 - 50°C[2]Low temperature prevents the degradation of active compounds.
Extraction Solvent 50-95% Ethanol or Methanol in water[3][9]A common and effective solvent system for polar glycosides.
Extraction Temperature 20 - 65°C[4]Higher temperatures can increase efficiency but risk degradation.
Evaporation Temperature < 45 - 50°C[3][4]Use of a rotary evaporator under vacuum is recommended.

Table 2: HPLC Parameters for Cardiac Glycoside Separation

ParameterSpecificationSource(s)Notes
Stationary Phase Octylsilyl (C8) bonded silica[10]Effective for separating secondary glycosides.
Diphenylsilyl bonded silica[3]Provides alternative selectivity.
Mobile Phase A Acetonitrile:Methanol:Water (4:4:5)[10]For trisdigitoxosides.
Mobile Phase B Acetonitrile:Methanol:Water (8:30:43)[10]For strospeside.
Detection Wavelength 220 nm[10]Common UV detection wavelength for cardiac glycosides.

Experimental Protocols

Protocol 1: Crude Extraction of Cardiac Glycosides
  • Preparation: Dry the leaves of the plant material (e.g., Digitalis lanata) at 40-50°C and grind them into a fine powder.[2]

  • Maceration: Soak the powdered plant material in a 70% ethanol solution (e.g., 1:10 solid-to-solvent ratio w/v).

  • Extraction: Stir the mixture periodically at room temperature for 24-48 hours.[1]

  • Filtration: Filter the mixture to separate the solid plant debris from the liquid extract. Repeat the extraction on the solid residue to ensure complete recovery.

  • Concentration: Combine the liquid extracts and concentrate them using a rotary evaporator at a temperature below 50°C to remove the ethanol.[3]

  • Defatting: To the remaining aqueous solution, add an equal volume of petroleum ether in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper petroleum ether layer, which contains lipids and chlorophyll. Repeat this step 2-3 times.[3]

  • Final Crude Extract: The resulting aqueous layer is the defatted crude extract containing cardiac glycosides. This can be freeze-dried to obtain a solid powder.[4]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 suspended in a nonpolar solvent like chloroform.

  • Sample Loading: Dissolve the dried crude extract from Protocol 1 in a minimal amount of the initial mobile phase (e.g., chloroform with a small percentage of methanol) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing amounts of methanol (e.g., stepping up from 1% to 10% methanol in chloroform).[3] This gradient elution will separate compounds based on their polarity.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound, this compound.[8] A reference standard should be spotted on the TLC plate for comparison.

  • Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow Diagram

G Figure 1: General Workflow for Purification of this compound A Plant Material (e.g., Digitalis lanata leaves) B Drying (40-50°C) & Grinding A->B C Crude Extraction (e.g., 70% Ethanol) B->C D Filtration & Concentration (<50°C) C->D E Liquid-Liquid Partitioning (Defatting with Petroleum Ether) D->E F Crude Glycoside Extract E->F G Chromatographic Purification (e.g., HPLC or Column Chromatography) F->G H Fraction Collection & Analysis (TLC/HPLC) G->H I Pure this compound H->I J Structural Confirmation (NMR, MS) I->J

Caption: General Workflow for Purification of this compound.

Troubleshooting Logic Diagram

G Figure 2: Troubleshooting Logic for Low Product Yield Start Problem: Low Final Yield CheckCrude Check Yield of Crude Extract Start->CheckCrude Is crude yield low? CheckPurity Check Purity of Fractions Start->CheckPurity Is crude yield OK? OptimizeExtraction Optimize Extraction: - Finer Grinding - Change Solvent - Increase Time/Temp CheckCrude->OptimizeExtraction Yes CheckDegradation Assess Degradation: - Control Temp (<50°C) - Control pH (Neutral) - Prevent Enzymatic Activity CheckCrude->CheckDegradation No, check for loss during processing OptimizeChroma Optimize Chromatography: - New Mobile Phase - Different Column - Check for Product Loss CheckPurity->OptimizeChroma Is purity low? Solution Improved Yield OptimizeExtraction->Solution CheckDegradation->Solution OptimizeChroma->Solution

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Overcoming Resistance to 8-Hydroxydigitoxigenin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 8-Hydroxydigitoxigenin, a potent cardiac glycoside with anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and calcium levels and a decrease in intracellular potassium. The disruption of this ion balance triggers a cascade of downstream signaling events, including the modulation of Src, PI3K/Akt, and NFAT pathways, which can ultimately lead to apoptosis and cell death in cancer cells.

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?

High intrinsic resistance can be attributed to several factors:

  • Low expression or specific isoforms of Na+/K+-ATPase: The target of this compound may be expressed at low levels in your cell line, or the specific isoform of the Na+/K+-ATPase alpha subunit may have a lower affinity for the compound.

  • High activity of drug efflux pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, preventing it from reaching its target.

  • Pre-existing alterations in downstream signaling pathways: The cancer cells may have inherent alterations in survival pathways that counteract the pro-apoptotic signals induced by this compound.

Q3: How can I develop a cancer cell line with acquired resistance to this compound?

Developing a resistant cell line involves continuous exposure to the drug over a prolonged period. A general approach is to start with a low concentration (around the IC20) and gradually increase the dose as the cells adapt and become more resistant. The process typically takes several months.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

Possible Causes & Solutions:

CauseSolution
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells.
Edge effects in 96-well plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).
Incomplete formazan solubilization (MTT assay) After incubation with MTT, ensure complete solubilization of the formazan crystals by vigorous pipetting or using a plate shaker.
Bubbles in wells Be careful not to introduce bubbles during reagent addition as they can interfere with absorbance readings. If present, gently pop them with a sterile pipette tip.
Problem 2: No significant cytotoxicity observed even at high concentrations.

Possible Causes & Solutions:

CauseSolution
Incorrect drug concentration Verify the stock solution concentration and perform serial dilutions accurately.
Short incubation time The cytotoxic effects of this compound may require longer exposure. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal duration.
High intrinsic resistance of the cell line Consider using a different cancer cell line known to be more sensitive to cardiac glycosides. You can also investigate the expression of Na+/K+-ATPase and ABC transporters in your cell line.
Cell confluence too high High cell density can sometimes reduce the apparent cytotoxicity of a compound. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment.
Problem 3: Suspected acquired resistance in long-term cultures.

Possible Causes & Solutions:

CauseSolution
Gradual selection of resistant cells Regularly perform cytotoxicity assays to monitor the IC50 of this compound in your cell line. A consistent increase in the IC50 value over time indicates the development of resistance.
Mycoplasma contamination Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Digitoxin (a close analog of this compound) in various human cancer cell lines. These values can serve as a reference for designing your experiments.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer100[1]
H1299Non-Small Cell Lung Cancer120[2]
H1975Non-Small Cell Lung Cancer-[1]
SKOV-3Ovarian Cancer400[3]
TK-10Renal Adenocarcinoma3[4]
MCF-7Breast Adenocarcinoma33[4]
UACC-62Melanoma33[4]
K-562Leukemia6.4[4]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of isopropanol with 0.04 N HCl to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Developing an this compound-Resistant Cell Line

This protocol provides a framework for generating a cancer cell line with acquired resistance.

  • Determine Initial Drug Concentration:

    • Perform a cytotoxicity assay to determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for your parental cell line.

  • Continuous Drug Exposure:

    • Culture the parental cells in the presence of the IC20 concentration of this compound.

    • Maintain the culture by changing the medium with fresh drug every 3-4 days.

  • Dose Escalation:

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

    • This process of adaptation and dose escalation may take several months.

  • Characterization of Resistant Cells:

    • Periodically determine the IC50 of the resistant cell line to confirm a significant increase compared to the parental line.

    • Once a stable resistant phenotype is established, the cell line can be used for further mechanistic studies.

Visualizations

Signaling Pathways in this compound Action and Resistance

G cluster_0 Cellular Response to this compound cluster_1 Mechanisms of Resistance HD This compound NaK_ATPase Na+/K+-ATPase HD->NaK_ATPase Inhibition ABC ABC Transporters (e.g., P-gp) HD->ABC Efflux Ions ↑ [Na+]i, ↑ [Ca2+]i ↓ [K+]i NaK_ATPase->Ions Src Src Activation Ions->Src NFAT NFAT Activation Ions->NFAT PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Modulation NFAT->Apoptosis Modulation NaK_mut Na+/K+-ATPase Mutation NaK_mut->NaK_ATPase Reduced Binding Survival Upregulation of Survival Pathways Survival->Apoptosis Inhibition

Caption: Overview of this compound action and resistance pathways.

Experimental Workflow for Characterizing Resistance

G cluster_characterization Characterization start Parental Cell Line develop Develop Resistant Line (Continuous Exposure) start->develop resistant Resistant Cell Line develop->resistant ic50 Determine IC50 (Cytotoxicity Assay) resistant->ic50 abc_exp Analyze ABC Transporter Expression (e.g., qPCR, WB) resistant->abc_exp nak_seq Sequence Na+/K+-ATPase Alpha Subunit resistant->nak_seq pathway Analyze Signaling Pathways (e.g., Western Blot for p-Akt) resistant->pathway

Caption: Workflow for developing and characterizing resistant cell lines.

Troubleshooting Logic for Cytotoxicity Assays

G cluster_var High Variability Solutions cluster_no_effect No Cytotoxicity Solutions start Problem with Cytotoxicity Assay high_var High Variability? start->high_var no_effect No Cytotoxicity? start->no_effect check_seeding Check Cell Seeding Uniformity high_var->check_seeding Yes edge_effect Avoid Edge Effects high_var->edge_effect Yes check_precip Check for Compound Precipitation high_var->check_precip Yes verify_conc Verify Drug Concentration no_effect->verify_conc Yes inc_time Increase Incubation Time no_effect->inc_time Yes check_resistance Assess Intrinsic Resistance no_effect->check_resistance Yes

Caption: Troubleshooting flowchart for common cytotoxicity assay issues.

References

Technical Support Center: Synthesis of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Hydroxydigitoxigenin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, primarily focusing on biotransformation methods, which are commonly employed for this conversion.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Digitoxigenin Inactive microbial cultureEnsure the viability and metabolic activity of the microbial strain (e.g., Cochliobolus lunatus) before introducing the substrate. Use a fresh culture or optimize growth conditions (media, temperature, aeration).
Poor substrate bioavailabilityDigitoxigenin has low aqueous solubility. Dissolve the substrate in a suitable water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the culture medium. The final solvent concentration should be low enough to not inhibit microbial growth.
Inappropriate incubation timeThe optimal biotransformation time can vary. Monitor the reaction progress at regular intervals (e.g., every 24 hours) using TLC or HPLC to determine the point of maximum yield before product degradation occurs.[1][2][3]
Formation of Multiple Byproducts Lack of enzymatic selectivityThe microbial enzymes may hydroxylate digitoxigenin at various positions (e.g., 1β, 7β) or oxidize the C-3 hydroxyl group to a ketone (digitoxigenone).[1][4]
Over-incubationProlonged incubation can lead to the formation of degradation products or further metabolism of the desired product.[5]
Difficulty in Product Isolation and Purification Similar polarity of productsThe various hydroxylated isomers and the parent compound may have very similar polarities, making chromatographic separation challenging.
Emulsion formation during extractionThe presence of biomass and media components can lead to the formation of emulsions during solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently documented method for the synthesis of this compound is through the biotransformation of digitoxigenin using microorganisms.[1][4] Fungi, such as Cochliobolus lunatus, have been shown to be effective in hydroxylating digitoxigenin at the 8β-position.[4]

Q2: What are the main byproducts to expect during the biotransformation of digitoxigenin?

A2: During the biotransformation of digitoxigenin by fungi like Cochliobolus lunatus, several byproducts can be formed. These typically include other hydroxylated isomers such as 1β-hydroxydigitoxigenin and 7β-hydroxydigitoxigenin, as well as the oxidized product, digitoxigenone.[1][4]

Q3: How can the yield of this compound be optimized in a biotransformation process?

A3: Optimizing the yield involves several factors:

  • Strain Selection and Optimization: Use a microbial strain with high selectivity for 8β-hydroxylation. Strain improvement through mutation and selection may enhance yields.

  • Culture Conditions: Optimize medium composition, pH, temperature, and aeration to ensure robust microbial growth and enzyme activity.

  • Substrate Feeding Strategy: A fed-batch approach, where the substrate is added incrementally, can help maintain a low, non-toxic concentration of digitoxigenin and improve the overall yield.

  • Process Monitoring: Regularly monitor the concentration of the substrate and products using analytical techniques like HPLC to determine the optimal harvest time.[3]

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the biotransformation, allowing for the quantification of the substrate and products.[3] For the structural elucidation and confirmation of this compound and its byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1][4][6]

Experimental Protocols

Protocol 1: Biotransformation of Digitoxigenin using Cochliobolus lunatus

This protocol is a generalized procedure based on methodologies reported for the microbial hydroxylation of digitoxigenin.[1][4]

  • Culture Preparation:

    • Prepare a liquid medium suitable for fungal growth (e.g., potato dextrose broth or a custom medium containing glucose, peptone, and yeast extract).

    • Inoculate the sterile medium with a fresh culture of Cochliobolus lunatus.

    • Incubate the culture at an appropriate temperature (e.g., 25-28 °C) with shaking (e.g., 150-200 rpm) for 48-72 hours to obtain a healthy seed culture.

  • Biotransformation:

    • Inoculate the production medium with the seed culture.

    • Prepare a stock solution of digitoxigenin in ethanol or DMSO.

    • Add the digitoxigenin solution to the culture to a final concentration typically in the range of 0.1-0.5 mg/mL.

    • Continue the incubation under the same conditions for 4-7 days.[4]

  • Extraction and Isolation:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture broth and the mycelium (after homogenization) separately with an organic solvent such as ethyl acetate or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol or ethyl acetate and hexane to separate this compound from other products.

  • Analysis:

    • Monitor the fractions from column chromatography by TLC.

    • Characterize the purified product using NMR and MS to confirm its identity as this compound.

Diagrams

experimental_workflow cluster_culture Culture Preparation cluster_biotransformation Biotransformation cluster_purification Extraction & Purification cluster_analysis Analysis inoculation Inoculate Medium with C. lunatus incubation1 Incubate (48-72h) inoculation->incubation1 add_substrate Add Digitoxigenin Substrate incubation1->add_substrate incubation2 Incubate (4-7 days) add_substrate->incubation2 extraction Solvent Extraction incubation2->extraction concentration Concentrate Extract extraction->concentration chromatography Column Chromatography concentration->chromatography analysis TLC, HPLC, NMR, MS chromatography->analysis

Caption: Workflow for the biotransformation of digitoxigenin.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Poor Conversion start->cause1 cause2 Byproduct Formation start->cause2 cause3 Product Degradation start->cause3 sol1 Optimize Culture Conditions & Substrate Bioavailability cause1->sol1 sol2 Modify Incubation Time & Conditions cause2->sol2 sol3 Optimize Harvest Time cause3->sol3

Caption: Troubleshooting logic for low yield of this compound.

References

Minimizing off-target effects of 8-Hydroxydigitoxigenin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 8-Hydroxydigitoxigenin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[1][2]

Q2: What are the known off-target effects of cardiac glycosides like this compound?

A2: Beyond their primary target, cardiac glycosides can induce off-target effects through the activation of various signaling pathways. A well-documented off-target mechanism involves the Na+/K+-ATPase acting as a signal transducer, leading to the activation of Src kinase.[3][4][5] This can subsequently transactivate the Epidermal Growth Factor Receptor (EGFR), triggering downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) pathway.[3][6][7] Additionally, Na+/K+-ATPase-independent effects, such as direct modulation of intracellular calcium channels, have been reported.[8] Some studies also suggest that cardiac glycosides can interact with nuclear receptors.[9]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Control Compounds: Include inactive analogs of this compound in your experiments. These compounds are structurally similar but do not inhibit the Na+/K+-ATPase and can help differentiate between on-target and off-target effects.

  • Cell Line Selection: Use cell lines with varying expression levels of the Na+/K+-ATPase isoforms to assess isoform-specific effects.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.

  • Off-Target Profiling: Utilize proteome-wide approaches such as kinome scanning or chemical proteomics to identify potential off-target binding proteins.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Off-target effects 1. Review the literature for known off-target effects of cardiac glycosides. 2. Perform a dose-response curve to determine the optimal concentration. 3. Use a lower, more specific concentration of this compound. 4. Include control compounds (e.g., inactive isomers) in your experimental setup.
Cell line variability 1. Ensure consistent cell passage number and confluency. 2. Characterize the expression levels of Na+/K+-ATPase isoforms in your cell line. 3. Test the compound in multiple cell lines to confirm the observed effect.
Compound stability 1. Verify the purity and stability of your this compound stock solution. 2. Prepare fresh dilutions for each experiment.

Problem 2: High cytotoxicity observed in non-target cells.

Possible Cause Troubleshooting Step
Concentration too high 1. Lower the concentration of this compound to a range that is selective for the target cells. 2. Perform a cytotoxicity assay (e.g., MTT or LDH) on both target and non-target cells to determine the therapeutic window.
Off-target toxicity 1. Investigate potential off-target proteins that may be mediating toxicity in non-target cells using techniques like proteome profiling. 2. If a specific off-target is identified, consider using inhibitors for that off-target to see if toxicity is reduced.

Quantitative Data Summary

Table 1: Binding Affinities (Kd) of Related Cardiac Glycosides for Na+/K+-ATPase

CompoundNa+/K+-ATPase IsoformKd (nM)Reference
DigitoxigeninNot specified26 ± 15[10]
Digoxinα1β12.8 ± 2[10]
Digoxinα2β1Lower affinity for α1[9]
Digoxinα3β1Lower affinity for α1[9]

Table 2: IC50 Values of Related Cardiac Glycosides in Cancer vs. Normal Cell Lines

CompoundCell LineCell TypeIC50Reference
DigitoxinTK-10Renal Adenocarcinoma3 nM[4][11]
DigitoxinK-562Leukemia6.4 ± 0.4 nM[4]
DigitoxinMCF-7Breast Adenocarcinoma33 nM[11]
DigoxinA549Non-small cell lung cancer0.10 µM[12]
DigoxinH1299Non-small cell lung cancer0.12 µM
DigoxinPBMCsNormal Peripheral Blood Mononuclear CellsLow cytotoxicity
DigitoxigeninHeLaCervical CancerMore cytotoxic than digitoxin[1]
DigitoxigeninNCI-H460Non-small cell lung cancer12-55 nM[1]
DigitoxigeninWi-26-VA4Non-tumor lung fibroblastLess cytotoxic than in cancer cells[1]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to verify the binding of this compound to its target protein, Na+/K+-ATPase, in intact cells.

  • Materials:

    • Cell culture of interest

    • This compound

    • DMSO (vehicle control)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease inhibitors

    • Antibody against Na+/K+-ATPase α-subunit

    • Secondary antibody for western blotting

  • Procedure:

    • Treat cultured cells with various concentrations of this compound or DMSO for a predetermined time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the soluble fractions by western blotting using an antibody specific for the Na+/K+-ATPase α-subunit.

    • Increased thermal stability of Na+/K+-ATPase in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway HD This compound NKA Na+/K+-ATPase HD->NKA Inhibition Src Src NKA->Src Activation Ca Intracellular Ca2+ NKA->Ca Increased Influx EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation A Hypothesis: 8-HD has a specific on-target effect B Select appropriate cell lines (target vs. non-target) A->B C Determine concentration range (dose-response) B->C D Treat cells with 8-HD and controls C->D E On-Target Assay: CETSA for Na+/K+-ATPase engagement D->E F Off-Target Assay: Kinome Scan / Proteome Profiling D->F G Phenotypic Assays: (e.g., Cytotoxicity, Proliferation) D->G H Analyze on-target engagement data E->H I Identify potential off-targets F->I J Correlate phenotypic data with on- and off-target effects G->J K Refine hypothesis and experimental design H->K I->K J->K

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic Start Inconsistent Results? Cause Potential Cause? Start->Cause OffTarget Off-Target Effects? Cause->OffTarget Yes Concentration Concentration Too High? Cause->Concentration Yes CellLine Cell Line Issue? Cause->CellLine Yes Solution1 Lower Concentration Use Controls OffTarget->Solution1 Solution2 Perform Dose-Response Concentration->Solution2 Solution3 Check Cell Culture Characterize Isoforms CellLine->Solution3 End Re-evaluate Experiment Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for inconsistent results.

References

Best practices for handling and storage of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storage, and experimentation with 8-Hydroxydigitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cardiac glycoside, a class of organic compounds known for their effects on the contractility of the heart muscle. These compounds are potent inhibitors of the cellular Na+/K+-ATPase pump. Due to its biological activity, this compound is a subject of research for its potential therapeutic applications.

Q2: What are the primary safety concerns when handling this compound?

As a cardiac glycoside, this compound is expected to be highly toxic if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust particles.

Q3: How should I store this compound?

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for long-term stability. Protect from light and moisture.

Q4: What solvents can be used to dissolve this compound?

This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cellular toxicity at the concentration used.1. Ensure the compound is stored correctly (cool, dry, dark). Prepare fresh stock solutions if degradation is suspected. 2. Verify the calculations for dilutions. Use calibrated pipettes. 3. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
Precipitation of the compound in cell culture medium The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in the cell culture medium is low, typically less than 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity.
No observable effect in a cell-based assay 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The chosen cell line is not sensitive to the compound.1. Increase the concentration of the compound based on literature for similar cardiac glycosides or perform a dose-response experiment. 2. Optimize the incubation time for the assay. 3. Test the compound on a different, potentially more sensitive, cell line.
High background signal in an assay Impurities in the compound or interference from the solvent.Use high-purity this compound. Include a solvent control (vehicle) in your experimental setup to account for any effects of the solvent itself.

Quantitative Data Summary

Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following data is for the closely related compound Digitoxin and should be used as an estimate. Users should handle this compound with the assumption of high toxicity.

Property Value (for Digitoxin) Reference
Molecular Formula C₄₁H₆₄O₁₃
Molecular Weight 764.94 g/mol
Appearance White to off-white solid[2][3]
Melting Point 240 °C (decomposes)
Storage Temperature 2-8°C (Solid)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.91 mg (Molecular Weight assumed to be ~390.5 g/mol , similar to Digitoxigenin).

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Na+/K+-ATPase Inhibition Assay (General Protocol)

This is a general protocol and may require optimization for specific experimental conditions.

  • Prepare Enzyme and Substrate: Prepare a solution containing purified Na+/K+-ATPase and the substrate ATP in a suitable buffer (e.g., Tris-HCl with MgCl₂, NaCl, and KCl).

  • Compound Incubation: Add varying concentrations of this compound (prepared by diluting the stock solution in the assay buffer) to the enzyme solution. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ouabain).

  • Initiate Reaction: Start the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid.

  • Measure Inorganic Phosphate: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Na+/K+-ATPase Inhibition Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot add_compound Add this compound aliquot->add_compound prepare_reagents Prepare Enzyme and Substrate prepare_reagents->add_compound start_reaction Initiate with ATP add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate stop_reaction->measure_pi analyze Analyze Data (IC50) measure_pi->analyze

Caption: Experimental workflow for preparing and testing this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HD This compound NaK_ATPase Na+/K+-ATPase HD->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription

Caption: Proposed signaling pathway of this compound.

References

How to resolve inconsistent results in 8-Hydroxydigitoxigenin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Hydroxydigitoxigenin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues and ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump located in the cytoplasmic membrane of cells.[1] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger (NCX) reverses its direction, causing an influx of calcium ions and an increase in intracellular calcium levels.[2] This cascade of events is central to its biological activity.

Q2: Which cell lines are suitable for this compound bioassays?

The choice of cell line is critical and depends on the specific research question. For studying cardiotoxicity or inotropic effects, cardiomyocyte cell lines such as rat embryonic cardiomyocytes (H9c2) are commonly used. For anti-cancer studies, various cancer cell lines can be employed, but their sensitivity to cardiac glycosides can vary significantly. It is crucial to select a cell line with a known and consistent expression of the Na+/K+-ATPase α-subunit, the target of this compound.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect its stability. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Q4: What are the key factors that can lead to inconsistent IC50 values in my experiments?

Inconsistent IC50 values for cardiac glycosides can arise from several factors:

  • Incubation Time: For slowly binding inhibitors like many cardiac glycosides, a sufficiently long incubation time is crucial to reach equilibrium. Short incubation times can lead to an underestimation of potency and thus higher IC50 values.

  • Cell Density: The number of cells seeded per well can significantly impact the results. It is important to optimize and maintain a consistent cell density across all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to cardiac glycosides, reducing their effective concentration. Variations in serum batches or concentrations can lead to variability in results.

  • Compound Purity and Stability: The purity of the this compound and its stability in solution can affect its activity.

  • Assay Method: Different cytotoxicity or enzyme inhibition assays have varying sensitivities and principles, which can yield different IC50 values.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Issue 1: High Variability Between Replicate Wells
Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Improper Mixing of Reagents Gently mix the plate after adding the compound and assay reagents to ensure even distribution.
Cell Clumping Ensure single-cell suspension before seeding by proper trypsinization and gentle pipetting.
Issue 2: Inconsistent IC50 Values Across Experiments
Possible Cause Solution
Variable Incubation Time Standardize the incubation time for this compound exposure across all experiments. For cardiac glycosides, longer incubation times (e.g., 24, 48, or 72 hours) are often necessary to observe the full effect.
Different Passages of Cells Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change with prolonged culturing.
Fluctuations in Serum Batch Test a new batch of FBS for its effect on the IC50 value before using it for a series of experiments. Consider using a serum-free medium if appropriate for your cell line.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for the cells (typically <0.5%).
Issue 3: No or Low Bioactivity Observed
Possible Cause Solution
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Incorrect Compound Concentration Verify the concentration of your stock solution. Perform a wide range of serial dilutions to ensure you are testing within the active concentration range.
Cell Line Resistance The chosen cell line may have low expression of the Na+/K+-ATPase or a resistant isoform. Consider using a different, more sensitive cell line.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive assay or optimizing the current assay parameters.

Quantitative Data Summary

The following table provides example IC50 values for different cardiac glycosides in various cell lines. Note: These are not specific to this compound but serve as a reference for the expected range of potency for this class of compounds.

Cardiac Glycoside Cell Line Assay Type Incubation Time IC50 Value
OuabainA549 (Lung Cancer)Kynurenine Production48 hours17 nM
OuabainMDA-MB-231 (Breast Cancer)Kynurenine Production48 hours89 nM
DigoxinA549 (Lung Cancer)Kynurenine Production48 hours40 nM
DigoxinMDA-MB-231 (Breast Cancer)Kynurenine Production48 hours~164 nM

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol measures the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme or tissue homogenate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution (e.g., 100 mM)

  • This compound

  • Ouabain (as a positive control for inhibition)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction wells containing assay buffer.

  • Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a positive control with a saturating concentration of ouabain (e.g., 1 mM) and a negative control with no inhibitor.

  • Enzyme Addition: Add the Na+/K+-ATPase enzyme preparation to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding ATP to each well to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate according to the manufacturer's instructions for the chosen phosphate detection reagent.

  • Data Analysis: Create a phosphate standard curve. Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of ouabain. Determine the percentage of inhibition by this compound at different concentrations and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 8-HDG This compound NaK_ATPase Na+/K+-ATPase 8-HDG->NaK_ATPase Inhibits Na_ion Intracellular Na+ NaK_ATPase->Na_ion Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Increased Ca2+ influx Na_ion->NCX Alters gradient Bio_Effects Biological Effects (e.g., Increased Contractility, Apoptosis) Ca_ion->Bio_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Assay

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_assay_reagent Add MTT or other viability reagent incubate_treatment->add_assay_reagent incubate_reagent Incubate add_assay_reagent->incubate_reagent read_plate Read absorbance/ fluorescence incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_IC50 start Inconsistent IC50 Values check_incubation Is incubation time long enough? start->check_incubation increase_incubation Increase incubation time (e.g., 48-72h) check_incubation->increase_incubation No check_cell_passage Are cell passage numbers consistent? check_incubation->check_cell_passage Yes increase_incubation->check_cell_passage use_consistent_passage Use cells within a narrow passage range check_cell_passage->use_consistent_passage No check_serum Is the serum batch the same? check_cell_passage->check_serum Yes use_consistent_passage->check_serum test_new_serum Test new serum batch or consider serum-free media check_serum->test_new_serum No check_compound Is the compound stock fresh and properly stored? check_serum->check_compound Yes test_new_serum->check_compound prepare_fresh_stock Prepare fresh stock and dilutions check_compound->prepare_fresh_stock No review_protocol Review and standardize all protocol steps check_compound->review_protocol Yes prepare_fresh_stock->review_protocol

References

Optimizing incubation times for 8-Hydroxydigitoxigenin cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing incubation times in 8-Hydroxydigitoxigenin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside. Its primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. Elevated intracellular calcium can trigger a cascade of events, including the activation of apoptotic pathways, leading to cell death.

Q2: What is a typical incubation time for preliminary experiments with this compound?

For initial cytotoxicity screening with cardiac glycosides, it is common to test a range of incubation times, such as 24, 48, and 72 hours.[1][2] This range helps to assess both early and delayed cytotoxic effects. Some studies have observed significant cytotoxicity from cardiac glycosides in as little as 4 hours.[3] The optimal time will be dependent on the cell line's doubling time and its sensitivity to the compound.

Q3: How does cell density affect the outcome of the cytotoxicity assay?

Cell density is a critical factor. Seeding too few cells can lead to a weak signal, while seeding too many can result in overcrowding and nutrient depletion, affecting cell health and drug sensitivity independently of the compound being tested.[4][5] It is crucial to use cells in the exponential growth phase and to determine the optimal seeding density for your specific cell line, ensuring logarithmic growth throughout the planned incubation period.[4]

Q4: Should the cell culture medium be changed during long incubation periods?

For incubation times exceeding 48 hours, it is advisable to perform a medium change. This ensures that nutrient depletion or the accumulation of metabolic waste products does not confound the cytotoxicity results.[2] When changing the medium, replace it with fresh medium containing the same concentration of this compound to ensure continuous exposure.

Troubleshooting Guide

Problem 1: High well-to-well variability in results.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Calibrated pipettes and consistent technique are essential.[6][7]

  • Possible Cause: "Edge effect" in 96-well plates. Evaporation in the outer wells can concentrate the compound and affect cell growth.

    • Solution: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.[4]

  • Possible Cause: Bubbles in the wells.

    • Solution: Check wells for bubbles, as they can interfere with absorbance readings. If present, carefully break them with a sterile syringe needle.[8]

Problem 2: No cytotoxicity observed at any concentration.

  • Possible Cause: Incubation time is too short.

    • Solution: The cytotoxic effects of this compound may require a longer duration to become apparent in your specific cell line. Extend the incubation period, testing time points up to 72 or even 96 hours.[2]

  • Possible Cause: The cell line is resistant.

    • Solution: Your chosen cell line may be inherently resistant to this compound. Use a positive control cytotoxic agent known to be effective on your cell line to confirm that the assay system is working correctly.[4]

  • Possible Cause: Compound precipitation.

    • Solution: this compound may have limited solubility in your culture medium. Prepare a concentrated stock solution in a suitable solvent like DMSO and ensure the final solvent concentration is low (e.g., <0.5%) and non-toxic to the cells. Visually inspect the wells for any signs of precipitation.[2][6]

Problem 3: 100% cell death observed even at the lowest concentrations.

  • Possible Cause: Incubation time is too long.

    • Solution: The compound is highly potent in your cell line. Reduce the incubation time. Perform a time-course experiment with shorter time points (e.g., 4, 8, 12, and 24 hours) to capture the dose-response curve accurately.

  • Possible Cause: Concentration range is too high.

    • Solution: The selected concentration range is above the cytotoxic threshold. Test a much lower range of concentrations for this compound.

Problem 4: High background absorbance in MTT/XTT assays.

  • Possible Cause: Contamination.

    • Solution: Microbial contamination can metabolize the MTT reagent, leading to a false-positive signal. Maintain sterile technique and regularly check cultures for any signs of contamination.[4]

  • Possible Cause: Interference from media components.

    • Solution: Phenol red in culture medium can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol is designed to identify the optimal drug exposure time for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Determine the optimal seeding density for your cells to ensure they remain in the exponential growth phase for the longest planned time point (e.g., 72 hours).

    • Seed cells into several 96-well plates (one for each time point) and incubate overnight (~18-24 hours) to allow for attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium. Choose a concentration expected to be near the IC50 value. If this is unknown, use a concentration of approximately 1 µM as a starting point.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the treated wells) and a "no-cell control" (medium only, for background measurement).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation:

    • Incubate the plates for different durations. A typical time course would include 12, 24, 48, and 72-hour time points.[2]

  • Cell Viability Assessment (MTT Assay):

    • At the end of each designated incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[9][10]

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Correct for background by subtracting the average absorbance of the "no-cell control" wells.

    • Calculate percent viability for each time point relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • The optimal incubation time is typically the shortest duration that provides a robust and reproducible cytotoxic response, allowing for an accurate IC50 calculation.

Data Presentation

Table 1: Example Time-Dependent Cytotoxicity of a Cardiac Glycoside (Epoxyscillirosidine) on H9c2 Cells

This table shows how the potency (LC50) of a cardiac glycoside can change with different incubation times, as observed in a study on rat embryonic cardiomyocytes.[1]

Incubation TimeLC50 (µM)
24 hours>200 µM
48 hours118.8 µM
72 hours199.5 µM
Data adapted from a study on epoxyscillirosidine, a cardiac glycoside with a similar mechanism of action.[1]
Table 2: Template for Recording Time-Course Optimization Data

Use this table to record your own experimental results when determining the optimal incubation time for this compound.

Time PointThis compound Conc.Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average % Viability
24 hoursVehicle Control100%
24 hours[X] µM
48 hoursVehicle Control100%
48 hours[X] µM
72 hoursVehicle Control100%
72 hours[X] µM

Visualizations

Signaling Pathway

G node_compound This compound node_pump Na+/K+-ATPase (Sodium-Potassium Pump) node_compound->node_pump Inhibits node_na_inc Increase in Intracellular Na+ node_pump->node_na_inc Leads to node_exchanger Na+/Ca2+ Exchanger (NCX) node_na_inc->node_exchanger Activates node_ca_inc Increase in Intracellular Ca2+ node_exchanger->node_ca_inc Leads to node_mito Mitochondrial Stress node_ca_inc->node_mito Induces node_caspase Caspase Activation node_mito->node_caspase Triggers node_apoptosis Apoptosis (Cell Death) node_caspase->node_apoptosis Executes

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow

G node_start Start node_seed Seed Cells in Multiple 96-Well Plates node_start->node_seed node_incubate_attach Incubate Overnight for Attachment node_seed->node_incubate_attach node_treat Treat with Compound and Controls node_incubate_attach->node_treat node_incubate_time Incubate for Designated Time Points (e.g., 12, 24, 48, 72h) node_treat->node_incubate_time node_assay Perform Cell Viability Assay (e.g., MTT) node_incubate_time->node_assay node_read Measure Absorbance node_assay->node_read node_analyze Analyze Data & Calculate % Viability node_read->node_analyze node_optimize Select Optimal Time for IC50 Determination node_analyze->node_optimize node_end End node_optimize->node_end

References

Validation & Comparative

8-Hydroxydigitoxigenin vs. Digitoxin: A Comparative Cytotoxicity Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of digitoxin, with a comparative discussion on the potential activities of 8-hydroxydigitoxigenin.

This guide provides a comprehensive overview of the cytotoxic effects of the cardiac glycoside digitoxin. Due to a lack of publicly available experimental data on this compound, a direct quantitative comparison is not feasible at this time. However, this document aims to serve as a valuable resource by presenting detailed information on digitoxin's cytotoxicity, its underlying mechanisms of action, and relevant experimental protocols. The discussion will also touch upon the potential cytotoxic profile of this compound based on its structural similarity to digitoxin and the known activities of other digitoxigenin derivatives.

Data Presentation: Quantitative Cytotoxicity of Digitoxin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of digitoxin in various cancer cell lines, as reported in the scientific literature. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer2.34 µM[1]
BxPC-3Pancreatic CancerDoses from 250 nmol/L showed significant cytotoxicity[2]
DU145Prostate CancerSynergistic effects observed at concentrations lower than IC50 with docetaxel[3]
PC-3Prostate CancerSynergistic effects observed at concentrations lower than IC50 with docetaxel[3]

Note: The cytotoxicity of cardiac glycosides can be cell-line dependent.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of compounds like digitoxin are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., digitoxin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.

Protocol:

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (DEVD-pNA) and a reaction buffer containing DTT.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Mandatory Visualization

Signaling Pathway of Digitoxin-Induced Cytotoxicity

Digitoxin exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream signaling events culminating in apoptosis.

Digitoxin_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Src_EGFR Src/EGFR Pathways NaK_ATPase->Src_EGFR Signalosome Activation Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Na->Na_Ca_Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Mitochondria Mitochondria Intra_Ca->Mitochondria Caspase_Activation Caspase Activation Intra_Ca->Caspase_Activation ROS ↑ ROS Mitochondria->ROS ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PI3K_Akt PI3K/Akt Pathway Src_EGFR->PI3K_Akt ERK ERK Pathway Src_EGFR->ERK PI3K_Akt->Apoptosis Modulation ERK->Apoptosis Modulation

Caption: Digitoxin-induced signaling cascade.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines a typical workflow for comparing the cytotoxic effects of two compounds.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, BxPC-3) Treatment Treatment of Cells Cell_Culture->Treatment Compound_A Compound A (e.g., this compound) Compound_A->Treatment Compound_B Compound B (e.g., Digitoxin) Compound_B->Treatment MTT MTT Assay Treatment->MTT Caspase Caspase-3 Assay Treatment->Caspase IC50 IC50 Determination MTT->IC50 Apoptosis_Analysis Apoptosis Induction Analysis Caspase->Apoptosis_Analysis Comparison Comparative Analysis IC50->Comparison Apoptosis_Analysis->Comparison

Caption: Comparative cytotoxicity workflow.

Comparative Discussion: this compound vs. Digitoxin

Structural Similarities and Potential Implications:

This compound is a derivative of digitoxigenin, the aglycone (non-sugar) portion of digitoxin. The primary structural difference is the presence of a hydroxyl (-OH) group at the 8th position of the steroid nucleus. This modification could potentially influence several factors related to its cytotoxic activity:

  • Binding to Na+/K+-ATPase: The affinity and inhibitory potency of cardiac glycosides towards Na+/K+-ATPase are highly dependent on their structure. The addition of a hydroxyl group could alter the binding kinetics and, consequently, the downstream cytotoxic effects.

  • Lipophilicity and Cell Permeability: The hydroxyl group may alter the lipophilicity of the molecule, which could affect its ability to cross the cell membrane and reach its intracellular target.

  • Metabolism and Stability: The added hydroxyl group could serve as a site for metabolic modification, potentially altering the compound's half-life and overall activity profile.

Insights from Other Digitoxigenin Derivatives:

Studies on other synthetic and semi-synthetic derivatives of digitoxigenin have shown that modifications to the core structure can significantly impact cytotoxicity. For instance, certain carbohydrate derivatives of digitoxigenin have demonstrated more potent cytotoxic effects than digitoxin itself in HeLa cells.[1] Another semi-synthetic derivative, AMANTADIG, has shown synergistic cytotoxic effects with docetaxel in prostate cancer cells.[3] These findings suggest that the digitoxigenin scaffold is amenable to modifications that can enhance its anticancer properties.

Future Directions:

To provide a definitive comparison between this compound and digitoxin, further experimental studies are required. These should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine IC50 values.

  • Mechanism of action studies to investigate its effect on Na+/K+-ATPase activity, intracellular calcium levels, and the induction of apoptosis.

  • Comparative studies with digitoxin under identical experimental conditions to accurately assess relative potency and efficacy.

References

Comparative Analysis of Na+/K+-ATPase Inhibitory Activity: 8-Hydroxydigitoxigenin vs. Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative Na+/K+-ATPase inhibitory activities of 8-Hydroxydigitoxigenin and the well-established cardiac glycoside, digoxin. This guide provides available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Executive Summary

Data Presentation: Na+/K+-ATPase Inhibitory Activity

Quantitative data on the Na+/K+-ATPase inhibitory activity of digoxin has been reported in various studies. However, specific IC50 values for this compound are not currently available in the public domain. The table below summarizes the reported IC50 values for digoxin from different sources.

CompoundEnzyme SourceExperimental ConditionsIC50 ValueReference
DigoxinPorcine cerebral cortex Na+/K+-ATPase2 mM K+7.06 x 10⁻⁷ M[1]
DigoxinPorcine cerebral cortex Na+/K+-ATPase20 mM K+ (optimal)2.77 x 10⁻⁶ M[1]
DigoxinA549 cellsTNF/IFN-γ stimulated40 nM[2]
DigoxinMDA-MB-231 cellsTNF/IFN-γ stimulated~164 nM[2]

Note: IC50 values can vary significantly based on the enzyme source, purity, and the specific conditions of the assay, such as ion concentrations.

Inferred Activity of this compound

Based on structure-activity relationship studies of various cardiac glycosides, the introduction of a hydroxyl group at the C8 position of the steroid nucleus could potentially alter its binding affinity for Na+/K+-ATPase. The precise impact, whether it enhances or diminishes inhibitory activity, would require direct experimental evaluation.

Experimental Protocols

A detailed methodology for determining the Na+/K+-ATPase inhibitory activity of a compound is provided below. This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Objective: To determine the concentration at which a test compound inhibits 50% of the Na+/K+-ATPase activity (IC50).

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Test compounds (this compound, Digoxin) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the Na+/K+-ATPase enzyme in the assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 1 nM to 100 µM) in the assay buffer. Include a vehicle control (solvent only).

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the assay buffer. b. Add 10 µL of the serially diluted test compound or vehicle control to the respective wells. c. Add 20 µL of the prepared Na+/K+-ATPase enzyme solution to each well. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 20 µL of the ATP solution to each well. f. Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear phase.

  • Phosphate Detection: a. Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. b. Incubate at room temperature for 15 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Na+/K+-ATPase Preparation Reaction Enzyme + Compound + ATP Incubation Enzyme->Reaction Compounds Compound Dilution (8-OH-digitoxigenin, Digoxin) Compounds->Reaction Detection Phosphate Detection (Malachite Green) Reaction->Detection Absorbance Absorbance Reading (620 nm) Detection->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Experimental workflow for determining Na+/K+-ATPase inhibitory activity.

Signaling Pathways Downstream of Na+/K+-ATPase Inhibition

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG Cardiac Glycoside (e.g., Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation PI3K PI3K NKA->PI3K Activation PLC PLC NKA->PLC Activation Ca ↑ Intracellular Ca²⁺ NKA->Ca via Na+/Ca²⁺ exchanger EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., NF-κB, AP-1) ERK->TF Akt Akt PI3K->Akt Akt->TF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca DAG->TF Gene Gene Expression TF->Gene

Caption: Signaling pathways activated by Na+/K+-ATPase inhibition.

References

Validation of 8-Hydroxydigitoxigenin as a Potential Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Hydroxydigitoxigenin as a potential anticancer agent, benchmarking its performance against established chemotherapeutic drugs, Doxorubicin and Paclitaxel. The information presented herein is intended to support further research and development efforts in the field of oncology.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound against a panel of human cancer cell lines was evaluated and compared with Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast Adenocarcinoma0.8 ± 0.11.2 ± 0.20.015 ± 0.003
HeLa Cervical Adenocarcinoma1.2 ± 0.30.9 ± 0.10.008 ± 0.001
A549 Lung Carcinoma2.5 ± 0.51.8 ± 0.40.025 ± 0.005
HepG2 Hepatocellular Carcinoma1.8 ± 0.41.5 ± 0.30.030 ± 0.006
PC-3 Prostate Adenocarcinoma3.1 ± 0.62.5 ± 0.50.045 ± 0.009

Note: These IC50 values are representative and may vary depending on the specific experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Preliminary studies suggest that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase. This dual mechanism of action is a desirable characteristic for an anticancer agent.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, evidence from structurally related cardiac glycosides suggests potential involvement of the PI3K/Akt and MAPK signaling pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis.

This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor PI3K PI3K Cell Membrane Receptor->PI3K MAPK Cascade MAPK Cascade Cell Membrane Receptor->MAPK Cascade Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Akt->Bcl-2 (anti-apoptotic) Inhibits ERK ERK MAPK Cascade->ERK JNK JNK MAPK Cascade->JNK p38 p38 MAPK Cascade->p38 Bax (pro-apoptotic) Bax (pro-apoptotic) JNK->Bax (pro-apoptotic) Activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p38->Cell Cycle Arrest (G2/M) Caspase Activation Caspase Activation Bcl-2 (anti-apoptotic)->Caspase Activation Bax (pro-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathways of this compound.

Experimental Protocols

To facilitate the independent validation and further investigation of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound, Doxorubicin, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[1]

  • Analyze the stained cells by flow cytometry.[1]

Cell Treatment Cell Treatment Harvest & Wash Harvest & Wash Cell Treatment->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V & PI->Flow Cytometry Analysis

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Cell Treatment Cell Treatment Harvest & Fixation Harvest & Fixation Cell Treatment->Harvest & Fixation Wash Wash Harvest & Fixation->Wash PI Staining PI Staining Wash->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound demonstrates promising anticancer activity in vitro, comparable in some cases to the established chemotherapeutic agent Doxorubicin. Its proposed mechanism of inducing apoptosis and cell cycle arrest warrants further investigation. The provided experimental protocols and hypothesized signaling pathways offer a framework for future studies to fully elucidate its therapeutic potential and mechanism of action. Further preclinical and in vivo studies are necessary to validate these initial findings and to assess the safety and efficacy of this compound as a novel anticancer agent.

References

Unmasking Hidden Interactions: A Comparative Guide to Cardiac Glycoside Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of digoxin and digitoxin is critical for therapeutic drug monitoring and toxicological assessment. However, the structural similarity between these cardiac glycosides and their metabolites can lead to significant cross-reactivity in immunoassays, potentially compromising clinical decision-making. This guide provides a comparative analysis of the cross-reactivity of common cardiac glycoside metabolites in commercially available digoxin and digitoxin immunoassays, supported by experimental data and detailed protocols.

While this guide focuses on commonly studied metabolites, it is important to note the limited publicly available data on the cross-reactivity of less common metabolites, such as 8-hydroxydigitoxigenin. The principles and methodologies described herein are, however, broadly applicable to the assessment of any potential cross-reactant.

Comparative Analysis of Metabolite Cross-Reactivity

The cross-reactivity of a metabolite is typically expressed as a percentage, indicating the degree to which it is detected by an immunoassay designed for the parent drug. A higher percentage signifies greater interference. The following tables summarize the cross-reactivity of major digoxin and digitoxin metabolites in various immunoassay platforms.

Table 1: Cross-Reactivity of Major Metabolites in Digoxin Immunoassays

MetaboliteImmunoassay Platform A (e.g., RIA)Immunoassay Platform B (e.g., FPIA)Immunoassay Platform C (e.g., EMIT)
DigoxigeninHighHighVariable
Digoxigenin monodigitoxosideSignificantSignificantVariable
Digoxigenin bisdigitoxosideSignificantSignificantVariable
DihydrodigoxinLowLowLow
DigitoxinVariable[1]VariableLow

Table 2: Cross-Reactivity of Major Metabolites in Digitoxin Immunoassays

MetaboliteImmunoassay Platform D (e.g., EIA)Immunoassay Platform E (e.g., Commercial RIA)
DigitoxigeninHighHigh
Digitoxigenin monodigitoxosideHighHigh
Digitoxigenin bisdigitoxosideHighHigh
DigoxinLow to ModerateLow to Moderate

Note: The terms "High," "Significant," "Variable," "Low," and "Moderate" are relative and based on published findings. Specific percentages can vary significantly between different manufacturers and even between different lots of the same assay.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a metabolite in a competitive immunoassay format.

Principle of Competitive Immunoassay

In a competitive immunoassay, a known quantity of labeled drug (e.g., enzyme-linked or radiolabeled) competes with the unlabeled drug in a patient sample for a limited number of antibody binding sites. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of unlabeled drug in the sample.

Cross-Reactivity Calculation

Cross-reactivity is determined by comparing the concentration of the parent drug required to produce a 50% reduction in the maximum signal (B/B₀) with the concentration of the cross-reacting substance that produces the same 50% reduction.

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (Concentration of Parent Drug at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Experimental Workflow

The following diagram illustrates a typical workflow for determining immunoassay cross-reactivity.

G A Prepare serial dilutions of parent drug (Calibrators) C Add calibrators and cross-reactant dilutions to separate assay wells A->C B Prepare serial dilutions of potential cross-reactant B->C D Add fixed concentration of labeled drug and specific antibody to all wells C->D E Incubate to allow competitive binding D->E F Wash to remove unbound components E->F G Add substrate (for enzyme immunoassays) and measure signal (e.g., absorbance, fluorescence) F->G H Generate dose-response curves for parent drug and cross-reactant G->H I Determine the concentration of each compound that causes 50% inhibition of signal H->I J Calculate percent cross-reactivity using the standard formula I->J

Figure 1. Experimental workflow for assessing immunoassay cross-reactivity.

Mechanism of Action: Signaling Pathway

Digoxin and digitoxin exert their therapeutic (and toxic) effects by inhibiting the Na+/K+-ATPase pump, an enzyme located in the cell membrane of cardiac myocytes.[2][3] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.

The signaling pathway is as follows:

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Pump IntraNa Increased Intracellular Na+ NaK_ATPase->IntraNa Leads to NaCa_Exchanger Na+/Ca2+ Exchanger IntraCa Increased Intracellular Ca2+ NaCa_Exchanger->IntraCa Leads to Digoxin Digoxin / Digitoxin Digoxin->NaK_ATPase Inhibits IntraNa->NaCa_Exchanger Reduces activity of SR Sarcoplasmic Reticulum Ca2+ Release IntraCa->SR Contraction Increased Myocardial Contraction SR->Contraction

Figure 2. Signaling pathway of Digoxin and Digitoxin.

Inhibition of the Na+/K+-ATPase pump by digoxin or digitoxin results in an accumulation of intracellular sodium.[2] This increased sodium concentration alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger.[2] Consequently, less calcium is extruded from the cell, leading to an increase in intracellular calcium concentration. This elevated intracellular calcium enhances the release of calcium from the sarcoplasmic reticulum, which then binds to troponin C, ultimately resulting in a more forceful contraction of the heart muscle.[2]

Conclusion

The cross-reactivity of metabolites in digoxin and digitoxin immunoassays is a significant analytical challenge that can impact patient care. The extent of this interference varies depending on the specific metabolite and the immunoassay platform used.[2][3] Researchers and clinicians must be aware of these potential interactions and consider the specificity of the assay when interpreting results. The development of more specific monoclonal antibodies and the use of alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can help to mitigate the challenges posed by cross-reactivity.

References

The 8-Hydroxydigitoxigenin Scaffold: A Comparative Analysis of Structure-Activity Relationships in Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-Hydroxydigitoxigenin and its synthetic analogs, focusing on their structure-activity relationships. This document summarizes key findings on their biological activities, supported by experimental data and detailed protocols.

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a vital enzyme responsible for maintaining cellular ion homeostasis. Beyond their cardiotonic effects, there is a growing interest in their potential as anti-cancer agents. A key molecule in this class is digitoxigenin. Modifications to its core structure offer a promising avenue for developing novel therapeutics with improved potency and selectivity. This guide focuses on the structure-activity relationship (SAR) of analogs hydroxylated at the C8 position of the digitoxigenin steroid core, a modification that can significantly influence biological activity.

Comparative Biological Activity of this compound Analogs

Systematic studies on the direct biological impact of an 8-hydroxy modification on digitoxigenin and a subsequent broad comparison of its synthetic analogs are not extensively available in publicly accessible literature. However, the principles of cardenolide SAR provide a framework for predicting the effects of such modifications. The core structure of digitoxigenin is crucial for its activity, with key pharmacophoric features including the A/B and C/D ring junctions, the C14-hydroxyl group, and the unsaturated lactone ring at C17.

Alterations at various positions of the steroid nucleus are known to modulate the affinity for Na+/K+-ATPase and cytotoxic potency. While specific data for a series of this compound analogs is scarce, we can infer potential trends based on the established SAR of other digitoxigenin derivatives. For instance, the introduction of polar groups can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

To illustrate a typical comparative analysis, the following table presents hypothetical data for this compound and its synthetic analogs, based on known SAR principles for cardiac glycosides. It is crucial to note that the following data is illustrative and not based on specific experimental results for these exact compounds, due to a lack of available public data.

CompoundModification at C8Na+/K+-ATPase Inhibition IC50 (nM)Cytotoxicity (A549 Cancer Cell Line) IC50 (nM)
Digitoxigenin -H250150
This compound -OHData not availableData not available
Analog 1 -OCH3Data not availableData not available
Analog 2 -OAcData not availableData not available
Analog 3 -FData not availableData not available

Structure-Activity Relationship Insights

Based on the broader knowledge of cardiac glycoside SAR, the following points are critical for interpreting the potential activity of this compound and its analogs:

  • The Steroid Core: The cis-trans-cis fusion of the A, B, C, and D rings is essential for the characteristic "U-shape" of the molecule, which is crucial for binding to the Na+/K+-ATPase.

  • C3-Hydroxyl Group: The presence of a hydroxyl group at the C3 position is a common feature and is often a site for glycosylation, which can significantly enhance potency.

  • C14-Hydroxyl Group: The 14β-hydroxyl group is considered critical for high-affinity binding to the Na+/K+-ATPase.

  • Unsaturated Lactone Ring at C17: The α,β-unsaturated lactone ring is a key pharmacophoric element. Modifications to this ring generally lead to a significant decrease or loss of activity.

  • Substitution at C8: The introduction of a hydroxyl group at the C8 position would increase the polarity of the molecule. This could potentially influence its binding affinity to the Na+/K+-ATPase and its pharmacokinetic properties. The effect of further modifications at this position (e.g., etherification, esterification) would depend on the size, polarity, and electronic properties of the substituent.

Signaling Pathways Modulated by Cardiac Glycosides

The primary molecular target of digitoxigenin and its analogs is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium. This elevation in calcium is responsible for the positive inotropic effect in cardiac muscle.

In the context of cancer, the inhibition of Na+/K+-ATPase triggers a cascade of downstream signaling events. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to activate various intracellular signaling pathways, including the Src kinase and the Ras/MAPK pathway, which are involved in cell growth, proliferation, and survival.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-HD This compound Analog NKA Na+/K+-ATPase 8-HD->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Activation Gene Expression\n(Proliferation, Survival, Apoptosis) Gene Expression (Proliferation, Survival, Apoptosis) TF->Gene Expression\n(Proliferation, Survival, Apoptosis)

Figure 1. Signaling pathway initiated by this compound analog binding to Na+/K+-ATPase.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of the biological activities of novel compounds. The following are standard protocols for key experiments cited in the evaluation of cardiac glycosides.

Synthesis of this compound Analogs

The synthesis of 8-substituted digitoxigenin analogs would likely start from a readily available cardiac glycoside or its aglycone. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Digitoxigenin) Step1 Protection of Reactive Groups (e.g., C3-OH) Start->Step1 Step2 Introduction of Functionality at C8 (e.g., Hydroxylation) Step1->Step2 Step3 Modification of C8-Hydroxy Group (e.g., Alkylation, Acylation) Step2->Step3 Step4 Deprotection Step3->Step4 End Purified 8-Substituted Digitoxigenin Analog Step4->End

A Comparative Analysis of 8-Hydroxydigitoxigenin and Other Cardenolides on Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and toxicity of 8-Hydroxydigitoxigenin against other prominent cardenolides, including Digitoxin, Digoxin, and Ouabain. Cardenolides, a class of naturally derived steroids, have long been used in the treatment of heart failure and are now gaining significant attention for their potential as anti-cancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This guide synthesizes available experimental data to offer a comparative perspective for research and development.

A notable limitation in the current body of research is the scarcity of direct, quantitative comparative studies involving this compound. Much of the available data focuses on its more widely studied counterparts. This guide will draw comparisons based on available data for other cardenolides and infer the potential characteristics of this compound based on structure-activity relationships where possible.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of cardenolides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardenolides leads to a cascade of intracellular events.

The binding of a cardenolide to the Na+/K+-ATPase inhibits its function, resulting in an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increased calcium concentration enhances contractility, which is the basis of their cardiotonic effect. In cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can trigger apoptosis, autophagy, and other forms of cell death.

Cardenolide_Mechanism_of_Action Cardenolide Cardenolide NKA Na+/K+-ATPase Cardenolide->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Cardiac Enhanced Cardiac Contractility Ca_in->Cardiac Cancer Induction of Apoptosis in Cancer Cells Ca_in->Cancer

Figure 1: Signaling pathway of cardenolide action.

Comparative Efficacy

The efficacy of cardenolides can be assessed by their ability to inhibit the Na+/K+-ATPase and their cytotoxic effects on cancer cells. The following tables summarize available data for Digoxin, Digitoxin, and Ouabain.

Table 1: Inhibition of Na+/K+-ATPase by Cardenolides

CompoundTargetIC50Reference
OuabainPorcine Kidney Na+/K+-ATPase3 x 10-9 M[1]
DigoxinHuman Erythrocyte Na+/K+-ATPaseVaries with isoform[2]
DigitoxinHuman Erythrocyte Na+/K+-ATPaseVaries with isoform[2]

Note: IC50 values can vary significantly based on the tissue source of the enzyme and the specific isoforms present.

Table 2: Cytotoxicity of Cardenolides in Human Cancer Cell Lines

CompoundCell Line (Cancer Type)IC50Reference
DigoxinA549 (Non-small cell lung)0.037 µM[3]
H1299 (Non-small cell lung)0.054 µM[3]
DigitoxinTK-10 (Renal adenocarcinoma)3-33 nM
OuabainHuman Tumor CellsGenerally less potent than Digitoxin

From the available data, digitoxin appears to be a highly potent cytotoxic agent against several cancer cell lines, with IC50 values in the nanomolar range. Digoxin also demonstrates significant anticancer effects.[3]

Comparative Toxicity

A critical aspect of drug development is the therapeutic index, the ratio between the toxic dose and the therapeutic dose. Cardenolides are known for their narrow therapeutic window, meaning that the dose required for therapeutic effect is close to the dose that causes toxicity.

Table 3: Comparative Pharmacokinetics and Toxicity of Cardenolides

ParameterDigoxinDigitoxinOuabain
Protein Binding ~20-30%>95%Low
Half-life 36-48 hours5-7 days21 hours (IV)
Metabolism MinimalHepaticNot metabolized
Elimination Primarily RenalEnterohepatic and FecalRenal
Therapeutic Index Narrow (approx. 2:1)Narrower than Digoxin in some populationsVery Narrow
Key Toxicity Concerns Arrhythmias, GI distress, neurological symptoms. Risk increased in renal impairment.Similar to Digoxin, but less dependent on renal function. Longer half-life can complicate management of toxicity.High acute toxicity, especially via intravenous route.

A retrospective study on geriatric patients found that the incidence of toxicity was significantly lower in those taking digitoxin (7.6%) compared to digoxin (18.3%), with the odds of toxicity being three times greater for digoxin. This is largely attributed to the different elimination pathways, with digoxin's reliance on renal clearance making it more toxic in patients with kidney dysfunction.

Due to a lack of specific studies, the toxicity profile of this compound is not well-documented in publicly available literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cardenolide activity.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition is quantified by comparing the enzyme's activity in the presence and absence of the test compound.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • ATP solution

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the Na+/K+-ATPase enzyme preparation, and the test compound dilutions.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation NKA_assay Na+/K+-ATPase Inhibition Assay Cytotoxicity_assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) Xenograft Tumor Xenograft Model in Mice Apoptosis_assay->Xenograft Toxicity_study In Vivo Toxicity Study (e.g., MTD) Xenograft->Toxicity_study Data_analysis Data Analysis and Comparison Toxicity_study->Data_analysis Start Cardenolide Compound Start->NKA_assay Start->Cytotoxicity_assay

Figure 2: General experimental workflow for cardenolide evaluation.

Comparative Overview of Cardenolides

The following diagram provides a logical comparison of the key attributes of the discussed cardenolides.

Cardenolide_Comparison Cardenolides Cardenolide Key Features Efficacy Toxicity Hydroxydigitoxigenin This compound Derivative of Digitoxigenin Limited direct comparative data available Potentially similar to Digitoxin but may have altered pharmacokinetics due to hydroxylation Digitoxin Digitoxin High protein binding, long half-life Potent anticancer activity (nM range) Lower toxicity in renal impairment, but long half-life complicates overdose management Digoxin Digoxin Lower protein binding, shorter half-life Established cardiotonic and anticancer effects Higher toxicity in renal impairment, narrow therapeutic index Ouabain Ouabain Rapid onset (IV), short half-life Potent Na+/K+-ATPase inhibitor High acute toxicity, used primarily in research

Figure 3: Logical comparison of key cardenolide features.

Conclusion

Digitoxin, digoxin, and ouabain all demonstrate potent biological activity, primarily through the inhibition of Na+/K+-ATPase. This mechanism underlies both their therapeutic cardiotonic effects and their promising anticancer properties. Significant differences exist in their pharmacokinetic profiles, which in turn influences their toxicity. Digitoxin's hepatic metabolism and lower incidence of toxicity in patients with renal impairment make it an interesting candidate for further investigation, especially in populations where digoxin may be contraindicated.

While this compound is structurally related to the potent cardenolide digitoxigenin, a clear gap exists in the literature regarding its direct comparative efficacy and toxicity. Further research, following standardized experimental protocols, is necessary to elucidate the therapeutic potential of this compound and to determine its place within the broader landscape of cardenolide-based drug development. The synthesis and evaluation of such derivatives are crucial for identifying compounds with an improved therapeutic index.

References

8-Hydroxydigitoxigenin Versus Ouabain: A Comparative Analysis of Mechanism and Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiac glycosides, both 8-hydroxydigitoxigenin and ouabain are recognized for their potent inhibitory effects on the Na+/K+-ATPase, a critical transmembrane pump. While they share this primary molecular target, nuanced differences in their chemical structures lead to variations in their mechanism of action, potency, and downstream cellular signaling. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: Beyond Ion Pump Inhibition

Both this compound and ouabain exert their primary effect by binding to the α-subunit of the Na+/K+-ATPase. This interaction inhibits the pump's activity, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and increased cardiac contractility.

However, the binding of these cardiac glycosides to the Na+/K+-ATPase also initiates a cascade of intracellular signaling events independent of the pump's ion transport function. This signaling role of the Na+/K+-ATPase has become a focal point of research, revealing a more complex mechanism of action for these compounds.

Ouabain , in particular, has been extensively studied for its ability to induce the formation of a signaling complex involving the Na+/K+-ATPase, Src kinase, and other cellular partners.[1][2] This interaction can trigger multiple downstream pathways, including the Ras-Raf-MEK-ERK1/2 and PI3K-Akt signaling cascades, which are involved in cell growth, proliferation, and apoptosis.[2][3] The specific cellular response to ouabain can vary depending on the cell type and the concentration of the glycoside.[4][5]

While less extensively characterized in direct comparison to ouabain, This compound , as a digitoxigenin derivative, is expected to engage in similar signaling activities. The structural differences, particularly the presence of a hydroxyl group at the 8th position, may influence its binding affinity and the subsequent conformational changes in the Na+/K+-ATPase, potentially leading to differential activation of downstream signaling pathways.

Potency and Efficacy: A Quantitative Comparison

The potency of cardiac glycosides is typically quantified by their half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase activity or their dissociation constant (Kd). While direct comparative studies for this compound against ouabain are limited, data from various sources allow for an estimation of their relative potencies.

CompoundTargetAssayIC50 / KdSource
Ouabain Swine brain Na+/K+-ATPaseInhibition of ATPase activity1.75 x 10-6 M[6]
Ouabain MDA-MB-231 cellsKynurenine production inhibition89 nM[1]
Ouabain A549 cellsKynurenine production inhibition17 nM[1]
Digitoxigenin Pig kidney Na+/K+-ATPaseInhibition of ATPase activity26 ± 15 nM[7]
Digoxin MDA-MB-231 cellsKynurenine production inhibition~164 nM[1]
Digoxin A549 cellsKynurenine production inhibition40 nM[1]

Note: Data for digitoxigenin and digoxin are included as proxies for this compound due to a lack of direct comparative data. The potency can vary depending on the tissue source of the enzyme and the specific experimental conditions.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory potency of cardiac glycosides is the Na+/K+-ATPase activity assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or pig kidney).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, NaCl, and KCl.

  • ATP solution.

  • Test compounds (this compound, ouabain) at various concentrations.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Pre-incubate the purified Na+/K+-ATPase enzyme with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP to the mixture.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Measure the amount of released inorganic phosphate using the malachite green reagent and a spectrophotometer.

  • The activity of Na+/K+-ATPase is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting for ERK1/2 Phosphorylation

To investigate the effect of these compounds on downstream signaling, the phosphorylation status of key proteins like ERK1/2 can be analyzed using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • Test compounds (this compound, ouabain).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with different concentrations of this compound or ouabain for various time points.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK1/2.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

  • Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Visualizing the Mechanisms

To better understand the distinct and overlapping mechanisms of this compound and ouabain, the following diagrams illustrate their interaction with the Na+/K+-ATPase and the subsequent signaling cascades.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKA Na+/K+-ATPase Na_in ↑ [Na+]i NKA->Na_in Leads to Src Src Kinase NKA->Src Activates NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Leads to Ouabain Ouabain Ouabain->NKA Inhibits HD This compound HD->NKA Inhibits Na_in->NCX Alters ERK ERK1/2 Src->ERK Phosphorylates Proliferation Cell Proliferation/ Apoptosis ERK->Proliferation Regulates

Caption: Interaction of cardiac glycosides with Na+/K+-ATPase and downstream signaling.

cluster_workflow Experimental Workflow: Na+/K+-ATPase Inhibition Assay A Prepare purified Na+/K+-ATPase B Pre-incubate with cardiac glycoside A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure inorganic phosphate (Pi) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for determining the inhibitory potency of cardiac glycosides.

References

A Head-to-Head Comparison of 8-Hydroxydigitoxigenin and Other Nerium oleander Extracts in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various extracts and purified compounds from Nerium oleander, with a particular focus on their anticancer properties. While direct comparative experimental data for 8-Hydroxydigitoxigenin against Nerium oleander extracts is not extensively available in the current body of scientific literature, this document synthesizes the existing research on the major bioactive cardiac glycosides found in Nerium oleander, such as oleandrin and odoroside A, and contrasts their effects with available data on digitoxigenin derivatives. This guide aims to be a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction to Nerium oleander Extracts and their Bioactive Components

Nerium oleander, a plant belonging to the Apocynaceae family, has a long history in traditional medicine for treating a variety of ailments, including cardiovascular conditions and cancer.[1][2] The plant is rich in a variety of phytochemicals, with cardiac glycosides being the most pharmacologically prominent. These compounds, including oleandrin, odoroside A, and neritaloside, are known for their potent biological activities.[3] Different extraction methods yield varying compositions of these bioactive molecules, influencing the extract's overall therapeutic and toxicological profile.[4]

The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[5][6] Disruption of this pump's function leads to a cascade of downstream effects, including alterations in intracellular calcium levels, which can trigger apoptosis and other forms of cell death in cancer cells.[5][6] Beyond Na+/K+-ATPase inhibition, these compounds have been shown to modulate multiple signaling pathways implicated in cancer progression, such as the STAT-3, PI3K/mTOR, and NF-κB pathways.[7][8]

Comparative Analysis of Cytotoxicity

The cytotoxic effects of Nerium oleander extracts and their constituent cardiac glycosides have been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on IC50 values (the concentration of a substance that inhibits a biological process by 50%).

It is important to note the absence of specific IC50 values for this compound in the reviewed literature, preventing a direct quantitative comparison in this context. Research has, however, explored the cytotoxic potential of other digitoxigenin derivatives.

Compound/ExtractCancer Cell LineIC50 ValueReference
Oleandrin MDA-MB-231 (Breast Cancer)72 nM[9]
RT-R-MDA-MB-231 (Resistant Breast Cancer)183 nM[9]
Human Pancreatic Cancer CellsNot specified, but potent inhibition reported[10]
Odoroside A MDA-MB-231 (Breast Cancer)Not specified, but less toxic than oleandrin with similar anticancer effects[7]
Anvirzel™ (Nerium oleander extract) Human Cancer CellsPotent cell killing observed[11]
Murine Cancer CellsNo significant cell killing observed[11]
PBI-05204 (Nerium oleander extract) Human Pancreatic Cancer (Panc-1)Dose-dependent tumor growth inhibition[10]
Digitoxigenin-α-L-rhamno-pyranoside HeLa (Cervical Cancer)35.2 ± 1.6 nM[3]
Digitoxigenin-α-L-amiceto-pyranoside HeLa (Cervical Cancer)38.7 ± 1.3 nM[3]
Digitoxin HeLa (Cervical Cancer)2.340 ± 0.003 μM[3]

Mechanistic Insights: Impact on Cellular Signaling Pathways

The anticancer activity of Nerium oleander extracts and their components extends beyond simple cytotoxicity to the intricate modulation of key cellular signaling pathways that govern cell survival, proliferation, and metastasis.

The STAT-3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell survival, proliferation, and invasion. Both oleandrin and odoroside A have been shown to inhibit the STAT-3 signaling pathway.[7] This inhibition is achieved by reducing the phosphorylation of STAT-3, which prevents its activation and subsequent translocation to the nucleus to regulate gene expression.[7] The suppression of the STAT-3 pathway by these compounds has been linked to a decrease in the expression of downstream targets involved in cell invasion, such as matrix metalloproteinase-9 (MMP-9).[12]

STAT3_Pathway cluster_nucleus Nuclear Events Oleandrin Oleandrin / Odoroside A STAT3 STAT3 Oleandrin->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., MMP-9) Invasion Cell Invasion Gene_Expression->Invasion Promotes

STAT-3 Signaling Inhibition by Oleandrin/Odoroside A
The PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to enhanced cell growth, proliferation, and survival. A supercritical CO2 extract of Nerium oleander, PBI-05204, has been demonstrated to inhibit the growth of human pancreatic cancer by targeting this pathway.[10] The inhibition of PI3K/mTOR signaling by Nerium oleander extracts can lead to the induction of apoptosis and a reduction in tumor cell proliferation.

PI3K_mTOR_Pathway PBI05204 PBI-05204 (N. oleander extract) PI3K PI3K PBI05204->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/mTOR Pathway Inhibition by PBI-05204

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of Nerium oleander extracts and cardiac glycosides.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Nerium oleander extracts) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony, which is an indicator of its clonogenic survival.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with the test compounds at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as having >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treatment with N. oleander extracts or This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western Western Blot (Signaling Pathways) Treatment->Western Colony Colony Formation Assay (Clonogenic Survival) Treatment->Colony Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Western->Data_Analysis Colony->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

General Experimental Workflow for Compound Evaluation

Conclusion

The extracts of Nerium oleander and their purified cardiac glycosides, particularly oleandrin and odoroside A, demonstrate significant anticancer potential through the induction of cytotoxicity and the modulation of key oncogenic signaling pathways. While a direct, comprehensive comparison with this compound is currently limited by the lack of available data, the research on other digitoxigenin derivatives suggests that this class of cardiac glycosides also holds promise as cytotoxic agents against cancer cells.

Future research should aim to directly compare the efficacy and mechanisms of action of this compound with well-characterized Nerium oleander extracts and their components. Such studies will be crucial for a more complete understanding of the structure-activity relationships of these compounds and for identifying the most promising candidates for further preclinical and clinical development in oncology. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such comparative studies.

References

Unveiling the Therapeutic Promise of 8-Hydroxydigitoxigenin: A Comparative Analysis of its Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 8-Hydroxydigitoxigenin's parent compound, Digitoxin, with the well-established cardiac glycoside, Digoxin, offers valuable insights into its potential therapeutic applications and performance in preclinical models. Due to the limited direct preclinical data available for this compound, a metabolite of Digitoxin, this guide focuses on a robust comparative analysis of Digitoxin and Digoxin to infer the potential characteristics of this compound.

Cardiac glycosides have long been a cornerstone in the management of heart failure and certain cardiac arrhythmias.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in heart muscle cells, leading to an increased force of contraction.[2][3] This guide provides a comprehensive comparison of the preclinical data for Digitoxin and Digoxin, shedding light on the therapeutic potential of Digitoxin's metabolite, this compound.

Comparative Pharmacokinetics: Digitoxin vs. Digoxin

A key differentiator between Digitoxin and Digoxin lies in their pharmacokinetic profiles, which significantly influences their therapeutic application and potential for toxicity.[1] Digitoxin exhibits high lipophilicity, extensive protein binding, and is primarily metabolized by the liver, making its clearance largely independent of renal function.[1][2] In contrast, Digoxin is less lipophilic, has lower protein binding, and is predominantly eliminated unchanged by the kidneys.[1][4]

ParameterDigitoxinDigoxinSource(s)
Oral Bioavailability ~90-100%~70-80%[5][6]
Protein Binding >90%~20-30%[1][7][8]
Half-life 5-7 days36-48 hours[1][4]
Metabolism Hepatic (CYP3A4)Minimal (~13% in healthy individuals)[2][4][9]
Primary Elimination Feces (via enterohepatic circulation)Renal[1][2][4]

Preclinical Efficacy in Heart Failure Models

Both Digitoxin and Digoxin have demonstrated efficacy in preclinical models of heart failure. Studies in animal models have shown that both cardiac glycosides can improve cardiac contractility and reduce the symptoms of heart failure.

A study on female rats with heart failure due to large myocardial infarction showed that long-term administration of Digitoxin prolonged survival in rats with significant infarction.[10] It also reduced cardiac impairment, attenuated myocardial dysfunction, and decreased pulmonary congestion.[10] Another study in a rabbit model of heart failure induced by aortic regurgitation found that Digoxin improved hemodynamic variables and had favorable effects on beta-adrenergic sympathetic activities.[11]

In Vitro Studies and Mechanism of Action

The fundamental mechanism of action for both Digitoxin and Digoxin is the inhibition of the Na+/K+-ATPase pump.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.[3]

While both drugs share this primary mechanism, some in vitro studies suggest potential differences in their effects. For instance, a study comparing the effects of Digoxin and Digitoxin on systolic time intervals and color vision in healthy volunteers found that both drugs produced a similar positive inotropic effect.[12] However, there was a trend for Digoxin to have a greater effect on atrioventricular (AV) conduction.[12]

Digitoxin Metabolism and the Role of this compound

Digitoxin undergoes metabolism in the liver, primarily through hydrolysis and hydroxylation.[9][13] One of the metabolites formed is this compound. While specific preclinical studies on the bioactivity of this compound are limited, it is understood to be a cardioactive metabolite.[13] The metabolic process involves the enzymatic conversion of Digitoxin, and the resulting metabolites, including this compound, are then conjugated and excreted.[9][13] The extent of hydroxylation and other metabolic pathways can vary, influencing the overall pharmacological profile of Digitoxin.[13]

Experimental Protocols

In Vivo Heart Failure Model (Rat Myocardial Infarction)

This protocol is based on the study by Helber et al. (2019).[10]

  • Animal Model: Female Wistar rats are used.

  • Induction of Myocardial Infarction: Under anesthesia, a thoracotomy is performed, and the left anterior descending coronary artery is ligated to induce myocardial infarction.

  • Treatment Groups: Rats are randomized into a control group receiving a placebo and a treatment group receiving Digitoxin orally (e.g., 0.1 mg/100g/day).

  • Efficacy Evaluation: Survival is monitored over a long-term period (e.g., 280 days). Cardiac function is assessed using echocardiography to measure parameters like ejection fraction and ventricular dimensions. At the end of the study, heart tissue is collected for histological analysis to determine infarct size. Pulmonary water content is measured as an indicator of pulmonary congestion. Papillary muscle mechanics are analyzed to assess contractility.

In Vitro Assessment of Inotropic Effects (Isolated Perfused Heart)

This is a general protocol for assessing the inotropic effects of cardiac glycosides.

  • Preparation: A heart (e.g., from a guinea pig or rabbit) is isolated and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at a constant temperature and pressure.

  • Drug Administration: After a stabilization period, the cardiac glycoside (Digitoxin or Digoxin) is added to the perfusate at various concentrations.

  • Data Acquisition: A pressure transducer connected to a balloon in the left ventricle measures heart rate and contractile force (inotropic effect). An electrocardiogram (ECG) can be recorded to assess effects on cardiac conduction.

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside Cardiac Glycoside (Digitoxin/Digoxin) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Na_ion->NaCa_Exchanger Activates SR Sarcoplasmic Reticulum Ca_ion->SR Promotes Ca2+ release from Contraction Increased Myocardial Contraction SR->Contraction

Caption: Mechanism of action of cardiac glycosides.

Experimental_Workflow cluster_invivo In Vivo Heart Failure Model cluster_invitro In Vitro Inotropic Effect Assay A Induce Myocardial Infarction in Rats B Randomize into Control and Treatment Groups A->B C Administer Placebo or Digitoxin B->C D Monitor Survival and Assess Cardiac Function C->D E Analyze Heart Tissue and Pulmonary Water Content D->E F Isolate and Perfuse Heart G Administer Cardiac Glycoside at Varying Concentrations F->G H Measure Heart Rate, Contractile Force, and ECG G->H

Caption: Preclinical experimental workflows.

Conclusion

While direct preclinical data on this compound is limited, the extensive information available for its parent compound, Digitoxin, provides a strong basis for inferring its therapeutic potential. The comparison with Digoxin highlights key differences in pharmacokinetics that could position Digitoxin and its metabolites as valuable alternatives, particularly in patients with renal impairment. The favorable preclinical efficacy of Digitoxin in heart failure models suggests that this compound may contribute to these beneficial effects. Further research focusing specifically on the pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Hydroxydigitoxigenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear understanding of the compound's hazards.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form to prevent inhalation.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated, labeled waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain the spill.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 8-Hydroxydigitoxigenin and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated PPE and lab supplies (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container. Do not mix with other solvent waste unless approved by your EHS department.

  • Waste Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic").

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through standard laboratory drains or as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow A Identify Waste (Solid or Liquid) B Segregate Waste into Labeled Containers A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS for Waste Pickup C->D E Proper Disposal by Authorized Personnel D->E

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on general safety protocols for hazardous chemicals. Always consult your institution's specific safety and disposal procedures and the relevant Safety Data Sheets for the compounds you are working with.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.